Velnacrine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i7D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-XGWWUZNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Velnacrine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed purification protocol for Velnacrine-d3. Velnacrine, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent cholinesterase inhibitor and a hydroxylated derivative of tacrine (B349632).[1] Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in bioanalytical assays using mass spectrometry. The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612).
This document outlines a robust, multi-step synthesis beginning with the deuteration of a commercially available precursor, followed by a catalyzed cyclocondensation and subsequent reduction. The guide further details a rigorous purification and analysis workflow to ensure the high purity required for a reference standard. All experimental protocols are based on established chemical principles and analogous reactions reported in the scientific literature.
I. Proposed Synthesis of this compound
The proposed synthesis of this compound is a three-step process commencing with the deuteration of 1,3-cyclohexanedione (B196179), followed by a Friedländer annulation with 2-aminobenzonitrile (B23959) to construct the core tetrahydroacridine scaffold, and concluding with a selective reduction of the ketone functionality.
Step 1: Synthesis of 1,3-Cyclohexanedione-2,2,4,4-d4
The initial step involves the deuteration of 1,3-cyclohexanedione at the alpha positions to the carbonyl groups via a base-catalyzed hydrogen-deuterium exchange.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq.) in deuterium oxide (D₂O, 10 vol.).
-
Base Addition: Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃), to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours to allow for complete hydrogen-deuterium exchange at the acidic C-H positions.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).
-
Isolation: Remove the D₂O under reduced pressure. The resulting deuterated product can be further purified by recrystallization from a suitable solvent system like acetone/n-hexane if necessary.
Step 2: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-one-d4
This step employs the Friedländer annulation, a classic method for quinoline (B57606) synthesis, to construct the tetracyclic core of the molecule.[2][3]
Experimental Protocol:
-
Reaction Setup: Combine 1,3-cyclohexanedione-2,2,4,4-d4 (1.0 eq.), 2-aminobenzonitrile (1.0 eq.), and a Lewis acid catalyst such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid (1.2 eq.) in a suitable high-boiling solvent like toluene (B28343) or xylene.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140°C) for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate as a salt. Basify the mixture with an aqueous solution of sodium hydroxide (B78521) (NaOH) to obtain the free base.
-
Isolation: Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 9-amino-1,2,3,4-tetrahydroacridin-1-one-d4.
Step 3: Synthesis of this compound (9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3)
The final step is the selective reduction of the ketone to a hydroxyl group. The reaction conditions are chosen to avoid the reduction of the aromatic rings.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude 9-amino-1,2,3,4-tetrahydroacridin-1-one-d4 from the previous step in a suitable solvent, such as methanol (B129727) or ethanol.
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (B1222165) (NaBH₄) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water.
-
Isolation: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic extracts and evaporate the solvent to obtain the crude this compound.
Quantitative Data (Estimated)
The following table summarizes the estimated yields for each step of the synthesis, based on typical yields reported for analogous reactions in the literature.[4]
| Step | Product | Starting Materials | Catalyst/Reagent | Typical Yield (%) |
| 1 | 1,3-Cyclohexanedione-d4 | 1,3-Cyclohexanedione | NaOD in D₂O | >95 |
| 2 | 9-Amino-1,2,3,4-tetrahydroacridin-1-one-d4 | 1,3-Cyclohexanedione-d4, 2-Aminobenzonitrile | ZnCl₂ | 85-95 |
| 3 | This compound | 9-Amino-1,2,3,4-tetrahydroacridin-1-one-d4 | NaBH₄ | 80-90 |
II. Purification and Analysis of this compound
A multi-step purification protocol is essential to achieve the high purity required for an internal standard. This typically involves column chromatography followed by recrystallization.
Purification Protocol
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Eluent: A gradient of dichloromethane/methanol is commonly used for the purification of tacrine analogs.[4] The polarity of the eluent system should be optimized based on TLC analysis.
-
Procedure: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the silica gel column. Elute the compound, collecting fractions and monitoring by TLC to isolate the fractions containing the pure product.
-
-
Recrystallization:
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane are good starting points.[5]
-
Procedure: Dissolve the product from chromatography in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent. Dry the crystals under vacuum.
-
Purity Assessment Protocol (HPLC-UV)
High-performance liquid chromatography with UV detection is a standard method for assessing the final purity of this compound.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV spectrophotometer at a wavelength where this compound has maximum absorbance. |
| Injection Volume | 10-20 µL. |
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard and the purified sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the retention time and peak area of this compound.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
III. Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the proposed synthesis pathway and the purification and analysis workflow for this compound.
Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Purification and Analysis Workflow
Caption: Purification and analysis workflow for this compound.
References
- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions [mdpi.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Mechanism of action of Velnacrine-d3 as a cholinesterase inhibitor
An In-depth Technical Guide on the Mechanism of Action of Velnacrine-d3 as a Cholinesterase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a deuterated isotopologue of the cholinesterase inhibitor Velnacrine. This compound functions as a potent, centrally acting, and reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The core pharmacodynamic mechanism is identical to its parent compound, Velnacrine, which involves the inhibition of these enzymes to increase the synaptic concentration of the neurotransmitter acetylcholine (B1216132). The strategic deuteration of Velnacrine to create this compound is primarily a pharmacokinetic modification intended to alter its metabolic profile through the kinetic isotope effect, without changing its inhibitory action on cholinesterases. This document details the signaling pathways involved, presents quantitative inhibition data for the parent compound, provides a thorough experimental protocol for assessing cholinesterase inhibition, and clarifies the principal role of this compound in modern research as an internal standard for bioanalytical assays.
Introduction: Velnacrine and the Rationale for Deuteration
Velnacrine, a hydroxylated active metabolite of tacrine (B349632), was investigated for the symptomatic treatment of Alzheimer's disease.[1][2] The therapeutic rationale is based on the "cholinergic hypothesis," which posits that cognitive decline in Alzheimer's disease is linked to a deficit in cholinergic neurotransmission.[3][4] By inhibiting the enzymes that break down acetylcholine, Velnacrine increases the neurotransmitter's availability, thereby enhancing cholinergic function.[1][3]
Clinical trials with Velnacrine showed modest efficacy but also revealed significant safety concerns, particularly hepatotoxicity, which led to the discontinuation of its development.[2][5] The development of deuterated compounds like this compound represents a strategy to improve the pharmacokinetic or toxicological profiles of established pharmacophores.[1] While specific data for this compound is not widely available, its primary role in research has shifted from a therapeutic agent to an essential tool in analytical chemistry, serving as an internal standard for the precise quantification of Velnacrine in biological samples.[3][5]
Core Mechanism of Action: Reversible Cholinesterase Inhibition
The primary pharmacological action of this compound is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][5]
-
In a healthy cholinergic synapse , the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, traverses the synaptic cleft, and binds to postsynaptic receptors to propagate a nerve signal.[1] AChE rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal.[3]
-
In Alzheimer's disease , the loss of cholinergic neurons leads to reduced ACh levels, impairing neurotransmission.[1]
-
Action of this compound : By binding reversibly to the active site of AChE and BChE, this compound prevents the breakdown of ACh.[3][5] This leads to an accumulation of ACh in the synaptic cleft, which amplifies and prolongs cholinergic signaling at the postsynaptic receptors.[1][3]
Quantitative Inhibition Data
| Compound | Enzyme | Source | Inhibition Value | Reference |
| Velnacrine | Acetylcholinesterase (AChE) | Electric Eel | Kᵢ = 0.02-0.37 µM | [6] |
| Tacrine | Acetylcholinesterase (AChE) | Human Red Blood Cell | IC₅₀ = 31 nM | [7] |
| Tacrine | Butyrylcholinesterase (BChE) | Human Serum | IC₅₀ = 25.6 nM | [7] |
| Tacrine | Acetylcholinesterase (AChE) | Snake Venom | Kᵢ = 13 nM | [7] |
| Tacrine | Butyrylcholinesterase (BChE) | Human Serum | Kᵢ = 12 nM | [7] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.
Experimental Protocol: Cholinesterase Inhibition Assay
The most common method for determining the inhibitory potency of compounds like Velnacrine is the spectrophotometric assay developed by Ellman and colleagues.[3]
Principle
The assay measures the activity of cholinesterase by monitoring the hydrolysis of a substrate, acetylthiocholine (B1193921) (ATCh). The hydrolysis of ATCh by AChE produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. The presence of an inhibitor like Velnacrine reduces this rate.
Reagents and Materials
-
Enzyme: Acetylcholinesterase (e.g., from human red blood cells or electric eel) or Butyrylcholinesterase (e.g., from human serum).
-
Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.
-
Substrate: 14 mM Acetylthiocholine iodide (ATCh).
-
Chromogen: 10 mM DTNB (Ellman's Reagent).
-
Inhibitor: Velnacrine solution at various concentrations.
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.
Detailed Methodology
-
Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and serial dilutions of the Velnacrine inhibitor in the phosphate buffer.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of Velnacrine solution at different concentrations.
-
Control Wells (100% activity): Add 20 µL of buffer (solvent control).
-
Blank Wells: Add buffer instead of the enzyme solution to correct for non-enzymatic hydrolysis.
-
-
Enzyme Addition: Add 10 µL of the cholinesterase enzyme solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: To each well, add 10 µL of 10 mM DTNB, followed by 10 µL of 14 mM ATCh to start the enzymatic reaction.[3]
-
Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals for 10-20 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Role of this compound in Modern Research
While this compound possesses the same cholinesterase inhibition mechanism as its non-deuterated counterpart, its primary application in contemporary research is as an internal standard for bioanalytical quantification.[3][8]
Application in Pharmacokinetic Studies
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are ideal internal standards.[5] They are chemically identical to the analyte (Velnacrine), ensuring they behave similarly during sample extraction and analysis, but their increased molecular weight allows them to be distinguished by the mass spectrometer.[3] This enables highly accurate and precise quantification of the active drug in biological matrices like plasma or brain tissue.
Conclusion
This compound acts through the reversible inhibition of acetylcholinesterase and butyrylcholinesterase, a mechanism identical to that of Velnacrine. This inhibition increases acetylcholine levels in the synaptic cleft, offering a therapeutic strategy for the cholinergic deficit observed in Alzheimer's disease. While the clinical development of Velnacrine was halted due to toxicity, the study of its mechanism remains valuable for the development of new cholinesterase inhibitors. The deuterated form, this compound, is not pursued as a therapeutic agent itself but serves as an indispensable tool for researchers, enabling precise and reliable pharmacokinetic and metabolic studies that are critical for modern drug development and bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Velnacrine-d3: A Technical Guide to Stability and Optimal Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Velnacrine-d3 and outlines optimal storage conditions to ensure its integrity for research and development purposes. Due to the limited availability of specific stability data for the deuterated form, this guide also draws upon information regarding the parent compound, Velnacrine, as a close structural analog.
Core Concepts in this compound Stability
This compound, a deuterated analog of the cholinesterase inhibitor Velnacrine, is primarily utilized as an internal standard in analytical methodologies, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of Velnacrine in biological samples.[1] The isotopic labeling with deuterium (B1214612) provides a distinct mass shift, crucial for mass spectrometry-based analysis, while maintaining chemical properties similar to the parent compound. Understanding the stability of this compound is paramount for ensuring the accuracy and reproducibility of experimental results.
Factors that can influence the stability of pharmaceutical compounds like this compound include temperature, humidity, light exposure, and pH. Degradation can lead to a loss of potency and the formation of impurities, which can interfere with analytical assays.
Quantitative Data Summary: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for maintaining the compound's integrity. The following protocol outlines a standard procedure for preparing a stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored cryovials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored cryovials.
-
Storage: Store the aliquots at -80°C for long-term stability.
General Principles of Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of a drug substance by separating the intact drug from its degradation products. While a specific validated method for this compound was not found in the reviewed literature, a general approach to developing such a method would involve the following:
Chromatographic Conditions (Example):
-
Column: A reversed-phase column, such as a C18, is commonly used for compounds of similar polarity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of the parent compound from any potential impurities.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Forced Degradation: To validate the stability-indicating nature of the method, the drug substance would be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). The method should be able to resolve the main peak from all degradation product peaks.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation and storage of this compound stock solutions to maintain their stability.
Logical Relationship in Stability Assessment
This diagram outlines the logical flow for assessing the stability of a pharmaceutical compound like this compound.
Degradation Pathways and Kinetics
Specific degradation pathways and the kinetics of degradation for this compound have not been detailed in the available literature. For the parent compound, Velnacrine, and similar chemical structures, potential degradation pathways could include hydrolysis of the amine group or oxidation of the aromatic rings under harsh conditions. The rate of degradation would likely follow first-order or second-order kinetics, depending on the specific conditions. Further research involving forced degradation studies and structural elucidation of degradation products would be necessary to fully characterize these aspects for this compound.
Conclusion and Recommendations
To ensure the integrity and reliability of experimental data, it is crucial to adhere to the recommended storage and handling procedures for this compound. The solid form should be stored at -20°C, while solutions should be aliquoted and stored at -80°C to minimize degradation. While specific stability data is limited, the principles of pharmaceutical stability testing and the information available for the parent compound, Velnacrine, provide a strong framework for its proper use in a research setting. For critical applications, it is advisable to perform in-house stability assessments using a validated stability-indicating analytical method.
References
Velnacrine-d3: A Technical Guide for Researchers
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals working with Velnacrine-d3. It provides a comprehensive overview of available suppliers, purity specifications, and detailed experimental protocols for purity assessment and enhancement.
This compound Suppliers and Purity Specifications
This compound, a deuterated analog of Velnacrine, is a critical tool in pharmacokinetic and metabolic studies. Several suppliers offer (±)-Velnacrine-1,2,2-d3 Maleate. While specific chemical purity guarantees are not always explicitly stated on product pages, the isotopic enrichment is consistently high. Researchers should always request a Certificate of Analysis (CoA) for lot-specific purity data.
Data Presentation: Supplier Specifications for (±)-Velnacrine-1,2,2-d3 Maleate
| Supplier | Product Name | Catalog Number | Isotopic Enrichment | Chemical Purity |
| CDN Isotopes | (±)-Velnacrine-1,2,2-d3 Maleate | D-7200 | 99 atom % D[1] | Not explicitly stated; CoA recommended[2][3] |
| Isotope Science (Alfa Chemistry) | (±)-Velnacrine-1,2,2-d3 Maleate | - | 99% 2H[1] | Not explicitly stated; CoA recommended |
| Clearsynth | (±)-Velnacrine-1,2,2-d3 Maleate | CS-C-01246 | Not explicitly stated | >98% (by HPLC for similar products)[4] |
| Cymit Quimica | (±)-Velnacrine-1,2,2-d3 Maleat | 3U-D7200 | 99 atom % D[5] | Not explicitly stated; CoA recommended |
Note: Chemical purity specifications are often provided on the Certificate of Analysis and may vary between lots. It is best practice to request the CoA from the supplier before purchase.
Experimental Protocols
Detailed methodologies for the assessment and enhancement of this compound purity are crucial for ensuring the accuracy and reliability of research data. The following protocols are based on established analytical and purification techniques.[6]
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method outlines a standard procedure for determining the chemical purity of a this compound sample using HPLC with UV detection.[6]
Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Deionized water
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., a typical starting gradient could be 70:30 (v/v) buffer:acetonitrile).[6]
-
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) 20 mM KH2PO4 (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 242 nm
-
Run Time: 20 minutes
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]
-
Protocol for Purity Enhancement by Recrystallization
This protocol describes a general procedure for purifying this compound using recrystallization.[6]
Materials and Reagents:
-
Impure this compound
-
Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Heating mantle or hot plate
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to identify a suitable solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
-
Recrystallization:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
-
Purity Confirmation:
-
Assess the purity of the recrystallized this compound using the HPLC-UV method described in Protocol 2.1 to confirm the effectiveness of the purification.[6]
-
Visualized Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
References
Velnacrine-d3: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Velnacrine-d3 based on available data. This compound is a deuterated analog of Velnacrine, a compound investigated for the treatment of Alzheimer's disease. Due to a lack of specific safety data for this compound, this guide extrapolates potential hazards and handling procedures from information available on the parent compound, Velnacrine, and general principles of laboratory safety for handling research chemicals of unknown toxicity. All personnel handling this compound should be adequately trained and adhere to strict safety protocols.
Introduction
This compound is the deuterated form of Velnacrine, a potent acetylcholinesterase inhibitor.[1] Velnacrine itself is a metabolite of tacrine (B349632) and was studied for its potential therapeutic effects in Alzheimer's disease.[2] However, the clinical development of Velnacrine was halted due to evidence of toxicity, particularly hepatotoxicity (liver damage).[3][4] Deuteration, the replacement of hydrogen with its isotope deuterium, is a strategy used in drug development to alter a compound's metabolic profile, potentially improving its safety and efficacy.[1] While this compound is anticipated to have greater metabolic stability, its toxicological properties have not been fully characterized.[1] Therefore, it must be handled with extreme caution.
Chemical and Physical Properties
A summary of the known physical and chemical properties of Velnacrine and its deuterated form are presented below.
| Property | Velnacrine | This compound |
| IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 |
| Synonyms | 1-hydroxytacrine | (±)-Velnacrine-1,2,2-d3 Maleate |
| Molecular Formula | C13H14N2O | C13H11D3N2O |
| Molar Mass | 214.268 g·mol−1[2] | 217.28 g/mol [5] |
| Appearance | - | Off-white solid[5] |
| Melting Point | - | >190°C[5] |
| Storage Conditions | - | 2-8°C[5] |
| Stability | - | Stable under recommended storage conditions. Re-analyze after three years.[6] |
Toxicological Data
Specific toxicological data for this compound is not available. The following table summarizes the known toxicities of the parent compound, Velnacrine. It is crucial to assume that this compound possesses a similar toxicological profile.
| Toxicity Type | Description |
| Hepatotoxicity | Velnacrine is associated with significant adverse effects, including hepatotoxicity.[3] Studies have shown evidence of elevated liver transaminases in patients.[3][4] |
| General Toxicity | Research on Velnacrine was stopped in 1994 due to its toxic nature.[3] Adverse events reported include rash, nausea, diarrhea, headache, and dizziness/fainting.[4] |
| Neutropenia | A few cases of neutropenia (low white blood cell count) have been observed.[4] |
Experimental Protocols
Due to the lack of specific handling protocols for this compound, a generalized protocol for handling potent research compounds should be followed.
Risk Assessment and Mitigation Workflow
A thorough risk assessment should be conducted before handling this compound. The following workflow outlines the key steps.
Standard Handling Protocol
The following protocol should be followed when handling this compound.
Signaling Pathways and Metabolism
Understanding the metabolic pathway of Velnacrine is crucial for appreciating the potential for toxic metabolite formation. Velnacrine is formed from the hydroxylation of tacrine, primarily by the CYP1A2 enzyme, and can undergo further metabolism.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Conclusion
This compound is a research chemical with potential for significant toxicity, extrapolated from the data on its parent compound, Velnacrine. All handling must be performed by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. A thorough understanding of the potential hazards and strict adherence to safety protocols are paramount to ensure the safety of all laboratory personnel. Further toxicological studies on this compound are necessary to fully characterize its safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 4. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1219806-47-9_Velnacrine-d3CAS号:1219806-47-9_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
Velnacrine-d3 as an Internal Standard for LC-MS/MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine, a metabolite of the acetylcholinesterase inhibitor tacrine, is a compound of significant interest in pharmaceutical research. Accurate quantification of Velnacrine in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Velnacrine-d3, is critical for achieving high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]
This compound, being chemically identical to Velnacrine but with a distinguishing mass difference, co-elutes with the analyte and experiences similar ionization effects. This ensures that variations during the analytical process affect both the analyte and the internal standard proportionally, leading to a consistent peak area ratio and reliable quantification.[2] This application note provides a comprehensive overview of the methodologies and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of Velnacrine.
Quantitative Method Performance
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of an analyte (using Tacrolimus, the parent drug of Velnacrine, as a representative example with its deuterated internal standard) in human plasma.[3] These values demonstrate the level of precision, accuracy, and linearity achievable with the described methodology.
Table 1: Calibration Curve Linearity and Lower Limit of Quantification (LLOQ) [3]
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Tacrolimus | 0.5 - 42.2 | 0.5 | > 0.997 |
Table 2: Intra-Assay Precision and Accuracy [3]
| Analyte | Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | Precision (CV%) | Accuracy (%) |
| Tacrolimus | 1.5 | 1.4 | 14.7 | 93.3 |
| 7.5 | 7.9 | 3.1 | 105.3 | |
| 30.0 | 28.5 | 2.5 | 95.0 |
Table 3: Inter-Assay Precision and Accuracy [3]
| Analyte | Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | Precision (CV%) | Accuracy (%) |
| Tacrolimus | 1.5 | 1.5 | 12.5 | 100.0 |
| 7.5 | 7.8 | 3.8 | 104.0 | |
| 30.0 | 29.1 | 2.7 | 97.0 |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Velnacrine and this compound reference standards.
-
Dissolve each standard individually in 1 mL of methanol (B129727) to achieve a final concentration of 1 mg/mL.
-
Store the stock solutions in amber vials at -20°C.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Velnacrine primary stock solution with a 50:50 (v/v) mixture of methanol and water.
c. Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with the 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Velnacrine from plasma or serum samples.
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Velnacrine Transition | m/z 278.2 → 58.1 (Quantifier), 278.2 → 121.1 (Qualifier) |
| This compound Transition | m/z 281.2 → 61.1 (Quantifier) |
| Capillary Voltage | 5.5 kV |
| Source Temperature | 500 °C |
Visualizations
Caption: Workflow for quantification using a deuterated internal standard.
Caption: Detailed steps for protein precipitation of plasma samples.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of Velnacrine in biological matrices. The use of a deuterated internal standard is fundamental to achieving reliable data by correcting for analytical variability. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling the accurate assessment of Velnacrine concentrations in support of critical pharmaceutical studies.
References
Application Note: Development of a Bioanalytical Method for Velnacrine using Velnacrine-d3 as an Internal Standard by LC-MS/MS
Introduction
Velnacrine (B9770) is a potent, centrally acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] By inhibiting these enzymes, velnacrine increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which was the basis for its investigation in the symptomatic treatment of Alzheimer's disease.[1][2][3] Velnacrine-d3 is the deuterated isotopologue of velnacrine.[4] In preclinical and clinical research, this compound serves as an ideal internal standard (IS) for the quantitative bioanalysis of velnacrine in biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio.[4][5][6][7] This application note details a robust and sensitive bioanalytical method for the quantification of velnacrine in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the extraction of velnacrine and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and enhancing the accuracy and precision of the assay.[5]
Quantitative Data Summary
The following tables summarize the key parameters for the developed LC-MS/MS method for the analysis of Velnacrine with this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Velnacrine) | To be determined experimentally (e.g., m/z 215.3 -> 186.2) |
| MRM Transition (this compound) | To be determined experimentally (e.g., m/z 218.3 -> 189.2) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria (based on FDA/EMA Guidelines) | Result |
| Linearity (r²) | ≥ 0.99 | Pass |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Pass |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Stability | Within ±15% of nominal concentration | Stable |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Velnacrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Velnacrine reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Velnacrine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of blank human plasma into each tube (use plasma with known concentrations for standards and QCs).
-
Spike 10 µL of the appropriate Velnacrine working solution into the corresponding tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
3. Method Validation Protocol
The method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation.[8][9][10][11][12]
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Velnacrine and this compound.
-
Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. The curve should be fitted with a weighted (1/x²) linear regression.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, medium, and high) in at least five replicates on three different days.
-
Matrix Effect: Evaluate the effect of the biological matrix on ionization by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: Compare the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assess the stability of Velnacrine in plasma under various conditions: short-term (room temperature), long-term (frozen at -80 °C), and after freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for the bioanalytical method of Velnacrine using this compound.
Caption: Cholinergic synapse signaling pathway and the inhibitory action of Velnacrine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmacompass.com [pharmacompass.com]
- 11. fda.gov [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: High-Throughput Analysis of Velnacrine in Human Plasma Using Velnacrine-d3 as an Internal Standard
Abstract
This application note details three robust sample preparation techniques for the quantitative analysis of Velnacrine in human plasma, employing its deuterated analog, Velnacrine-d3, as an internal standard for LC-MS/MS analysis. The described methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—offer researchers flexibility based on their specific laboratory needs, balancing recovery, throughput, and cost. This compound is the recommended internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Velnacrine.[1] The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and enhancing the accuracy and precision of the assay.[2]
Introduction
Velnacrine, a hydroxylated active metabolite of tacrine (B349632), is a potent, centrally-acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Its mechanism of action involves increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft by inhibiting its breakdown.[1] This has made it a compound of interest in the research of neurodegenerative diseases such as Alzheimer's disease.
Accurate quantification of Velnacrine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high-quality data.[2] This application note provides detailed protocols for three common sample preparation techniques: LLE, SPE, and PPT, followed by LC-MS/MS analysis.
Mechanism of Action: Cholinesterase Inhibition
Velnacrine's therapeutic potential stems from its ability to inhibit acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine in the synaptic cleft. By blocking this enzyme, Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Recovery | 84 - 105% (for Velnacrine and other tacrine metabolites in plasma) | > 90% (expected for mixed-mode cation exchange) | > 80% (with acetonitrile)[3] |
| Matrix Effect | Low to moderate; mitigated by this compound | Low; mitigated by this compound | Moderate to high; mitigated by this compound |
| Throughput | Moderate | High (with automation) | High |
| Cost per Sample | Low | High | Low |
| LLOQ | 2 nM (for Velnacrine in plasma) | Sub-ng/mL (expected) | ng/mL range (expected) |
| LOD | 2 nM (for Velnacrine in plasma) | Sub-ng/mL (expected) | ng/mL range (expected) |
Experimental Protocols
Detailed protocols for each sample preparation technique are provided below. All procedures should be performed in a calibrated laboratory environment by trained personnel.
Materials and Reagents
-
Velnacrine and this compound analytical standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade acetonitrile, methanol (B129727), ethyl acetate, and water
-
Formic acid (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges (e.g., C8 and SCX functional groups)
-
Centrifuge tubes
-
96-well plates (optional, for high-throughput processing)
-
Analytical balance, vortex mixer, centrifuge, and evaporator
I. Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for tacrine and its metabolites, including Velnacrine.[2]
-
Sample Spiking: To 200 µL of human plasma in a centrifuge tube, add a known amount of this compound internal standard solution.
-
Basification: Add 50 µL of 1M NaOH to the plasma sample and vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a mixed-mode cation exchange sorbent, which is effective for extracting basic compounds like Velnacrine.
-
Sample Pre-treatment: Spike 200 µL of plasma with this compound. Dilute the sample 1:1 with 2% formic acid in water.
-
Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute Velnacrine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.
-
Analysis: Transfer the sample for LC-MS/MS analysis.
III. Protein Precipitation (PPT) Protocol
This is a rapid and simple method for sample cleanup.
References
Quantification of Velnacrine in Human Plasma using a Validated LC-MS/MS Method with Velnacrine-d3 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velnacrine, a hydroxylated derivative of tacrine (B349632), is a cholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1][2] Accurate quantification of Velnacrine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine in human plasma. The method utilizes a stable isotope-labeled internal standard, Velnacrine-d3, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]
The described method is based on a validated approach for the structurally similar compound, tacrine, and is adapted for the specific properties of Velnacrine.[3][4] The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the expected performance characteristics based on established bioanalytical method validation guidelines from the FDA and ICH.
Principle
The method involves the extraction of Velnacrine and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both Velnacrine and this compound. The ratio of the peak area of the analyte to that of the IS is used to determine the concentration of Velnacrine in the plasma samples.
Materials and Reagents
-
Velnacrine reference standard
-
This compound internal standard
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Velnacrine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Velnacrine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Velnacrine working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 3 for composition).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer with ESI source (e.g., Sciex API 4000) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Dwell Time | 200 msec |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Velnacrine | 215.3 | 187.3 |
| This compound | 218.3 | 190.3 |
Note: The precursor ion for Velnacrine corresponds to its protonated molecule [M+H]⁺ (C₁₃H₁₄N₂O, MW = 214.26). The proposed product ion (187.3) is based on a neutral loss of ethene (28 Da) from the tetrahydroacridine ring, a common fragmentation pathway for similar structures like tacrine. The MRM transitions for this compound (MW = 217.28) are shifted by +3 Da.
Method Validation Summary
The bioanalytical method should be validated according to the US FDA and ICH M10 guidelines. The following parameters should be assessed, with acceptance criteria summarized in Table 2.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The deviation of back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with a signal-to-noise ratio of at least 5, and with precision (%CV) within 20% and accuracy (%bias) within ±20%. |
| Accuracy and Precision | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. |
| Selectivity and Specificity | No significant interfering peaks should be observed at the retention times of Velnacrine and this compound in blank plasma from at least six different sources. |
| Matrix Effect | The matrix factor (ratio of the peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction recovery of Velnacrine and this compound should be consistent, precise, and reproducible. |
| Stability | Velnacrine should be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage. The mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Quantitative Data Summary
Based on validated methods for structurally similar compounds and the expected performance of modern LC-MS/MS instrumentation, the following quantitative performance is anticipated for this method.
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 10% |
| Intra-day Accuracy (%Bias) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±10% |
| Extraction Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of Velnacrine in plasma.
Caption: Mechanism of action of Velnacrine as a cholinesterase inhibitor.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Velnacrine in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and reliability of the results. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Velnacrine, supporting its further development and clinical evaluation. The validation parameters outlined provide a clear framework for ensuring the method's performance meets regulatory expectations.
References
- 1. Determination of tacrine and its metabolites in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tacrine and 1-hydroxy-, 2-hydroxy-, and 4-hydroxytacrine in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Sensitive LC-MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Velnacrine-d3: Applications in ADME Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Velnacrine-d3 in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. This compound, a deuterated analog of Velnacrine, serves as a valuable tool in understanding the pharmacokinetic and metabolic profile of this cholinesterase inhibitor. Its primary application lies in its use as an internal standard for accurate quantification in bioanalytical assays and as a tracer in metabolic pathway analysis.[1][2] The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature for detection by mass spectrometry and can also influence metabolic pathways due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism at the site of deuteration.[3][4]
Application Note 1: Bioanalytical Quantification using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is critical for the accurate and precise quantification of Velnacrine in biological matrices.[5] this compound exhibits nearly identical chemical and physical properties to Velnacrine, ensuring similar behavior during sample preparation, chromatography, and ionization, which corrects for variability in sample recovery and matrix effects.[1][6]
Quantitative Data: Comparison of Analytical Methods
| Parameter | Spectrofluorimetric Method | HPLC-FLD Method | Proposed LC-MS/MS Method with this compound |
| Principle | Measurement of fluorescence intensity | Chromatographic separation followed by fluorescence detection | Chromatographic separation followed by mass analysis |
| Linearity Range | 5 - 100 ng/mL | 6.7 - 240 ng/mL | Expected to be wide and highly linear |
| Lower Limit of Quantification (LLOQ) | 4.5 ng/mL | 6.7 ng/mL (in plasma) | Expected to be in the sub-ng/mL range |
| Precision (RSD%) | Not explicitly stated | Within 12% | Expected to be <15% |
| Accuracy (Bias%) | Not explicitly stated | Within 11% | Expected to be within ±15% |
| Internal Standard | None | Not specified | This compound |
Table adapted from a comparative analysis of analytical methods.[5]
Protocol: Quantification of Velnacrine in Plasma using LC-MS/MS and this compound
Objective: To determine the concentration of Velnacrine in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials:
-
Plasma samples
-
Velnacrine and this compound standards
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Reversed-phase C18 HPLC column
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Velnacrine to this compound against the concentration of Velnacrine standards.
-
Determine the concentration of Velnacrine in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]
-
Application Note 2: In Vitro Metabolic Stability of this compound
Evaluating the metabolic stability of a drug candidate is a crucial step in early drug discovery.[7] The use of this compound allows for a direct comparison with its non-deuterated counterpart to investigate the kinetic isotope effect on its metabolism.[3] Velnacrine is primarily metabolized by the cytochrome P450 enzyme CYP1A2.[3]
Hypothetical Quantitative Data: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-life (t½) in HLM | Intrinsic Clearance (CLint) | Projected Change due to Deuteration | Rationale |
| Velnacrine | (Hypothetical Value) | (Hypothetical Value) | - | Baseline |
| This compound | Increased > 2-fold | Decreased | Slower CYP-mediated hydroxylation | Kinetic Isotope Effect (KIE) |
This table presents projected data based on the kinetic isotope effect.[4]
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To compare the rate of metabolism of Velnacrine and this compound in human liver microsomes (HLM).
Materials:
-
Velnacrine and this compound
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) for reaction termination
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the NADPH regenerating system to the HLM mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.[3]
-
Initiate the metabolic reaction by adding Velnacrine or this compound to a final concentration of 1 µM.[3]
-
Include control incubations without NADPH to assess non-enzymatic degradation.[4]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard (a compound structurally different from Velnacrine).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound (Velnacrine or this compound).[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / microsomal protein (mg)).[9]
-
Application Note 3: Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[10] Velnacrine is primarily metabolized by CYP1A2, so it is important to assess its potential to inhibit this and other major CYP isoforms.[3] In this assay, this compound would be used as an internal standard for the quantification of the metabolite formed by the specific CYP enzyme activity.
Protocol: CYP450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of Velnacrine for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
Materials:
-
Velnacrine
-
Human liver microsomes (HLM)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2)
-
NADPH regenerating system
-
This compound (as an internal standard for metabolite quantification if Velnacrine itself is the substrate) or another suitable internal standard.
-
LC-MS/MS system
Procedure:
-
Incubation:
-
In a 96-well plate, incubate HLM, the CYP-specific probe substrate, and a series of concentrations of Velnacrine at 37°C.
-
Include a vehicle control without Velnacrine.
-
After a pre-incubation period, initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each Velnacrine concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the Velnacrine concentration and fitting the data to a suitable model.[10]
-
Application Note 4: In Vitro Permeability using Caco-2 Cell Monolayers
The Caco-2 cell line is a widely used in vitro model to predict human intestinal absorption of drugs.[11] This assay can determine the apparent permeability coefficient (Papp) of a compound and identify if it is a substrate for efflux transporters. This compound would be used as an internal standard for the accurate quantification of Velnacrine in the donor and receiver compartments.
Protocol: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of Velnacrine across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Velnacrine
-
This compound (as internal standard)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the Velnacrine solution (at a known concentration) to the apical (A) or basolateral (B) side of the monolayer (the donor compartment).
-
Add fresh transport buffer to the opposite side (the receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis:
-
To all collected samples, add this compound as an internal standard.
-
Analyze the concentration of Velnacrine in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux.
-
Velnacrine Metabolic Pathway
Velnacrine is the major active metabolite of Tacrine, formed through hydroxylation primarily by CYP1A2.[3] Velnacrine can then undergo further metabolism.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Velnacrine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine (B9770), a hydroxylated active metabolite of tacrine, is a potent, centrally acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. Its mechanism of action involves increasing the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which formed the basis for its investigation in the symptomatic treatment of Alzheimer's disease[1][3][4]. Despite showing modest efficacy, the development of Velnacrine was halted due to safety concerns, particularly hepatotoxicity[1][4].
Velnacrine-d3 is the deuterated isotopologue of Velnacrine. The substitution of three hydrogen atoms with deuterium (B1214612) is a pharmacokinetic strategy aimed at improving the metabolic stability of the molecule through the kinetic isotope effect[1]. This alteration is designed to potentially offer a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites, without changing the pharmacodynamic properties[1]. However, it is crucial to note that in many preclinical in vivo settings, this compound's primary role is as an internal standard for the accurate quantification of Velnacrine in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS)[3][5].
These application notes provide detailed protocols for in vivo experimental design, focusing on the evaluation of Velnacrine, and elucidating the critical role of this compound in the bioanalytical phase of such studies.
Mechanism of Action: Cholinesterase Inhibition
Velnacrine exerts its pharmacological effect by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to postsynaptic receptors. AChE rapidly hydrolyzes ACh, terminating the signal[1]. In conditions like Alzheimer's disease, there is a deficit in cholinergic function[1]. By inhibiting AChE, Velnacrine increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission[1][3][5].
Signaling Pathway Diagram
Quantitative Data
Specific in vivo quantitative data for this compound as a therapeutic agent is not widely available in public literature. The following tables summarize key data for Velnacrine from clinical trials. The deuteration in this compound is expected to alter pharmacokinetics, but not efficacy or the safety profile in terms of mechanism-based toxicity.
Table 1: Summary of Velnacrine Efficacy Data
| Study | Dosage | Primary Outcome Measure | Result |
| US Dose-Finding Trial | Up to 225 mg/day for 6 weeks | Cognitive Improvement | Modest benefit in approximately one-third of 423 patients[4]. |
| European Trial | 150 mg/day for 10 days | Cognitive Improvement | Superior to placebo, particularly in effects on language, praxis, and memory in 35 patients[4]. |
| Double-blind, placebo-controlled study | 30, 75, 150, 225 mg/day | Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) | Statistically significant improvement on ADAS-cog for Velnacrine responders compared to placebo[6]. |
| The Mentane Study Group (1995) | 150 mg/day and 225 mg/day | ADAS-cog and Clinical Global Impression of Change | Scores on the ADAS-cog deteriorated in the placebo group but not in the Velnacrine-treated groups[7]. |
Table 2: Summary of Velnacrine Safety and Tolerability Data
| Study | Adverse Event | Incidence |
| US Trial | Elevated plasma hepatic enzymes leading to discontinuation | 27% of participants[4]. |
| Double-blind, placebo-controlled study | Asymptomatic elevation of liver transaminases | 28% of 236 treated patients[6]. |
| Double-blind, placebo-controlled study | Diarrhea | 14%[6]. |
| Double-blind, placebo-controlled study | Nausea | 11%[6]. |
| Double-blind, placebo-controlled study | Vomiting | 5%[6]. |
| Double-blind, placebo-controlled study | Skin rash | 8%[6]. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Velnacrine in Rodents
This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Velnacrine following oral administration. This compound is used as an internal standard during the bioanalytical phase.
Materials:
-
Velnacrine
-
This compound (for internal standard)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Dose Preparation: Prepare a dosing solution of Velnacrine in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of Velnacrine to the rats via oral gavage. A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Perform quantitative analysis of Velnacrine concentrations in the plasma samples using a validated LC-MS/MS method, with this compound as the internal standard (see Protocol 2).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using appropriate software.
Experimental Workflow for In Vivo Pharmacokinetic Study
Protocol 2: Bioanalytical Method for Velnacrine Quantification using LC-MS/MS
This protocol outlines the general steps for quantifying Velnacrine in plasma samples using this compound as an internal standard.
Objective: To accurately determine the concentration of Velnacrine in plasma samples from an in vivo study.
Materials:
-
Plasma samples from the in vivo study
-
Velnacrine analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Appropriate C18 analytical column
Procedure:
-
Preparation of Standards: Prepare stock solutions of Velnacrine and this compound in a suitable solvent (e.g., methanol (B129727) or ACN). From the Velnacrine stock solution, prepare a series of calibration standards in blank plasma. Prepare a working solution of the this compound internal standard.
-
Sample Preparation: a. Thaw the plasma samples and calibration standards on ice. b. To a fixed volume of each plasma sample and calibration standard (e.g., 50 µL), add a fixed volume of the this compound internal standard working solution. c. Perform protein precipitation by adding a larger volume of cold ACN (e.g., 150 µL). d. Vortex mix the samples thoroughly and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the prepared samples onto the LC-MS/MS system. b. Separate the analyte (Velnacrine) and the internal standard (this compound) from endogenous plasma components using a suitable gradient elution on the C18 column. c. Detect and quantify Velnacrine and this compound using multiple reaction monitoring (MRM) in positive ion mode. Monitor specific precursor-to-product ion transitions for both compounds.
-
Data Analysis: a. Integrate the peak areas for Velnacrine and this compound for each sample and standard. b. Calculate the peak area ratio of Velnacrine to this compound. c. Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. d. Determine the concentration of Velnacrine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship for Bioanalytical Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Velnacrine-d3 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine is a potent, centrally acting, and reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Its deuterated isotopologue, Velnacrine-d3, serves as a critical internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of the non-deuterated, active compound in biological samples.[3][4] The strategic replacement of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift for analytical detection while maintaining similar chemical properties to the parent compound.[1][3]
Proper preparation of this compound stock and working solutions is paramount for generating accurate, reproducible, and reliable experimental results in pharmacokinetic and metabolic studies.[3] This document provides a comprehensive guide to the preparation, storage, and handling of this compound solutions.
Compound Information and Properties
The following table summarizes the key properties of (±)-Velnacrine-1,2,2-d3 Maleate, the common commercially available form.
| Property | Value | Reference |
| Product Name | (±)-Velnacrine-1,2,2-d3 Maleate | [3] |
| Synonyms | Hydroxytacrine-d3 Maleate; 9-Amino-1,2,3,4-tetrahydro-1-acridinol-d3 Maleate | [3] |
| Molecular Weight | 333.36 g/mol | [3] |
| CAS Number (Unlabeled) | 118909-22-1 (Maleate salt) | [3] |
| Isotopic Enrichment | ≥99 atom % D | [3] |
| Recommended Solvents | DMSO, Ethanol | [3] |
Safety Precautions and Handling
Due to the nature of deuterated compounds and the solvents used, proper handling is crucial to maintain the integrity of the compound and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and its solvents.[3]
-
Ventilation: Handle this compound and volatile solvents in a well-ventilated area or under a chemical fume hood.[3]
-
Hygroscopicity and Isotopic Exchange: Deuterated compounds can be hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise isotopic purity.[5][6][7] It is imperative to handle and store these compounds under dry, inert conditions (e.g., under nitrogen or argon).[5][6]
-
Equilibration: Before opening, always allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which could lead to degradation or isotopic exchange.[3][6]
-
Safety Data Sheet (SDS): Consult the Safety Data Sheet for this compound before use for detailed safety information.[3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of (±)-Velnacrine-1,2,2-d3 Maleate in DMSO.
Materials:
-
(±)-Velnacrine-1,2,2-d3 Maleate (MW: 333.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening.[3]
-
Weigh: Using a calibrated analytical balance, carefully weigh out 3.33 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[3]
-
Storage: Store the 10 mM stock solution at -80°C for long-term stability (up to 1 year).[3][8]
Table for Preparing Various Volumes of 10 mM Stock Solution:
| Desired Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 0.5 mL | 1.67 mg | 0.5 mL |
| 1 mL | 3.33 mg | 1 mL |
| 2 mL | 6.67 mg | 2 mL |
| 5 mL | 16.67 mg | 5 mL |
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution with the appropriate assay buffer or cell culture medium.[3]
Example: Preparation of a 10 µM Working Solution
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired buffer or medium.[3]
-
Mix thoroughly by vortexing or pipetting up and down.
Table for Preparing Common Working Solution Concentrations from a 10 mM Stock Solution:
| Desired Working Concentration | Volume of 10 mM Stock | Volume of Diluent | Final Volume | Dilution Factor |
| 1 µM | 1 µL | 9999 µL | 10 mL | 1:10000 |
| 10 µM | 1 µL | 999 µL | 1 mL | 1:1000 |
| 50 µM | 5 µL | 995 µL | 1 mL | 1:200 |
| 100 µM | 10 µL | 990 µL | 1 mL | 1:100 |
Storage and Stability
Proper storage is critical to maintain the chemical and isotopic integrity of this compound.
-
Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[3][8] Keep the container tightly sealed and protected from light and moisture.[6]
-
Stock Solutions: Store stock solutions in a solvent such as DMSO at -80°C for long-term stability (up to 1 year).[3][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored cryovials.[3]
-
Working Solutions: Prepare working solutions fresh on the day of the experiment and do not store them for extended periods.
Visualization of Experimental Workflow
Caption: Workflow for this compound solution preparation.
Velnacrine's Mechanism of Action
Velnacrine functions by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[2][9][10] This inhibition leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission.[1][9] This mechanism formed the basis for its investigation in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic function.[1][11]
Caption: this compound's inhibitory action on AChE.
References
- 1. benchchem.com [benchchem.com]
- 2. Velnacrine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Velnacrine | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Velnacrine in Human Plasma by LC-MS/MS using Velnacrine-d3 as an Internal Standard
For Research Use Only (RUO). Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Velnacrine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Velnacrine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and essential method validation parameters. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or other research studies involving Velnacrine.
Introduction
Velnacrine is a hydroxylated active metabolite of tacrine, a centrally acting acetylcholinesterase inhibitor previously investigated for the treatment of Alzheimer's disease. Accurate measurement of Velnacrine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and compensating for variability during sample preparation and injection, thereby improving the accuracy and precision of the assay.[1] this compound is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by the mass spectrometer due to its mass difference.[2]
This application note provides a comprehensive protocol for the determination of Velnacrine in human plasma, based on established bioanalytical principles and LC-MS/MS best practices.
Principle of the Method
The method involves the extraction of Velnacrine and the internal standard (this compound) from a human plasma sample via protein precipitation. The extracted sample is then injected into a reverse-phase liquid chromatography system for separation from endogenous matrix components. The separated analyte and internal standard are detected and quantified using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from samples with known concentrations of Velnacrine.
Experimental Protocols
Materials and Reagents
-
Velnacrine reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (LC-MS grade)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Velnacrine and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C in amber vials.
-
Working Standard Solutions: Prepare a series of Velnacrine working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Vortex the mixture for 5-10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
References
Velnacrine-d3 in Cerebral Blood Flow Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine (B9770), a potent, centrally-acting acetylcholinesterase inhibitor, has been investigated for its therapeutic potential in Alzheimer's disease.[1][2][3] The rationale behind its use is based on the cholinergic hypothesis, which suggests that cognitive decline in Alzheimer's disease is partly due to a deficiency in the neurotransmitter acetylcholine (B1216132).[1] By inhibiting the acetylcholinesterase enzyme, velnacrine increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]
Emerging research has also highlighted the effects of velnacrine on cerebral blood flow (CBF), suggesting a potential secondary mechanism of action that could contribute to its cognitive-enhancing effects.[4][5] Velnacrine-d3, a deuterated analog of velnacrine, serves as a critical tool in the precise and reliable pharmacokinetic and metabolic studies of velnacrine.[1] While not used as a therapeutic agent itself, this compound is an ideal internal standard for bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), allowing for accurate quantification of velnacrine in biological samples.[1]
These application notes provide an overview of the use of this compound in the context of cerebral blood flow studies, detailing its mechanism of action, summarizing key quantitative findings, and providing experimental protocols for preclinical and clinical research.
Mechanism of Action: Velnacrine and Cerebral Blood Flow
Velnacrine's primary mechanism of action is the inhibition of acetylcholinesterase. The resulting increase in acetylcholine levels is believed to influence cerebral blood flow through cholinergic stimulation of blood vessels in the brain, leading to vasodilation and increased regional perfusion and metabolism.[4]
Figure 1: Velnacrine's signaling pathway leading to increased cerebral blood flow.
Quantitative Data Summary
Clinical studies have provided initial evidence of velnacrine's effect on cerebral blood flow in patients with Alzheimer's disease. The following table summarizes the key quantitative findings from these studies.
| Parameter | Dosage | Method | Key Findings | Reference |
| Regional Cerebral Blood Flow | 75 mg (single oral dose) | Single Photon Emission Computed Tomography (SPECT) with 99mTc-exametazime | A relative increase in superior frontal uptake of the tracer was observed, suggesting increased regional perfusion. | [4] |
| Regional Cerebral Blood Flow | Single doses | Not specified | Enhanced regional cerebral blood flow in prefrontal-parietal areas. | [5] |
| Cognitive Function (ADAS-Cog) | Up to 225 mg/day | Double-blind, placebo-controlled trial | Modest but statistically significant improvement in cognitive function in some patients. | [6] |
| Adverse Events | 150 mg/day and 225 mg/day | Clinical Trial | Asymptomatic elevation of liver transaminases was a primary adverse event. Cholinergic side effects included diarrhea, nausea, and vomiting. | [6][7] |
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies investigating the effects of velnacrine on cerebral blood flow, incorporating the use of this compound for pharmacokinetic analysis.
Preclinical Study: Animal Model of Alzheimer's Disease
Objective: To determine the effect of velnacrine on regional cerebral blood flow and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Velnacrine
-
This compound (as an internal standard)
-
Transgenic Alzheimer's disease model mice (e.g., APP/PS1)
-
Wild-type control mice
-
Arterial spin labeling (ASL) MRI or Laser Speckle Contrast Imaging (LSCI) for CBF measurement
-
LC-MS/MS system for pharmacokinetic analysis
Protocol:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Anesthetize mice and maintain body temperature at 37°C.
-
Drug Administration: Administer a single dose of velnacrine intravenously or intraperitoneally to the experimental group. Administer vehicle to the control group.
-
Cerebral Blood Flow Measurement:
-
ASL-MRI: Acquire baseline CBF maps. Following drug administration, acquire serial CBF maps at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
LSCI: Expose the skull and acquire baseline images of cortical blood flow. After drug administration, continuously record or capture images at regular intervals.
-
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Sample Preparation and Pharmacokinetic Analysis:
-
Spike a known concentration of this compound into each plasma sample as an internal standard.
-
Perform protein precipitation or liquid-liquid extraction.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of velnacrine.
-
-
Data Analysis:
-
Quantify changes in regional CBF from baseline at each time point.
-
Correlate the pharmacokinetic parameters of velnacrine (e.g., Cmax, AUC) with the observed changes in CBF to establish a PK/PD relationship.
-
Figure 2: Preclinical experimental workflow for assessing Velnacrine's effect on CBF.
Clinical Study: Human Volunteers or Patients with Alzheimer's Disease
Objective: To evaluate the effect of a single dose of velnacrine on regional cerebral blood flow in human subjects and to correlate these changes with plasma concentrations of the drug.
Materials:
-
Velnacrine maleate
-
This compound (as an internal standard)
-
SPECT or PET imaging system
-
Appropriate radiotracer for CBF measurement (e.g., 99mTc-exametazime for SPECT, [¹⁵O]H₂O for PET)
-
LC-MS/MS system
Protocol:
-
Participant Recruitment: Recruit healthy volunteers or patients diagnosed with probable Alzheimer's disease. Obtain informed consent.
-
Study Design: A double-blind, placebo-controlled, crossover study design is recommended.
-
Baseline Measurements:
-
Perform baseline cognitive assessments (e.g., ADAS-Cog).
-
Acquire a baseline CBF scan using SPECT or PET.
-
-
Drug Administration: Administer a single oral dose of velnacrine (e.g., 75 mg) or a matching placebo.
-
Post-Dose Assessments:
-
Acquire a second CBF scan at the time of expected peak plasma concentration of velnacrine (e.g., 2 hours post-dose).
-
Collect blood samples at multiple time points to characterize the pharmacokinetic profile.
-
-
Pharmacokinetic Analysis:
-
Process plasma samples as described in the preclinical protocol, using this compound as the internal standard for LC-MS/MS analysis.
-
-
Washout Period: A suitable washout period should be implemented before the crossover treatment.
-
Data Analysis:
-
Compare the changes in regional CBF between the velnacrine and placebo treatment groups.
-
Correlate the individual pharmacokinetic parameters with the observed changes in regional CBF.
-
Figure 3: Clinical crossover study workflow for Velnacrine CBF assessment.
Conclusion
While the clinical development of velnacrine was halted due to concerns about hepatotoxicity, studying its effects on cerebral blood flow provides valuable insights into the role of the cholinergic system in regulating cerebral hemodynamics.[1] this compound remains an indispensable tool for conducting the precise and reliable pharmacokinetic studies that are essential for understanding the relationship between drug exposure and its physiological effects, including changes in cerebral blood flow. The protocols outlined here provide a framework for future research aimed at elucidating the neurovascular effects of cholinergic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a single dose of the acetylcholinesterase inhibitor velnacrine on recognition memory and regional cerebral blood flow in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Velnacrine-d3 in LC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Velnacrine-d3.
Frequently Asked Questions (FAQs) for Poor Peak Shape
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, particularly for basic compounds like Velnacrine. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Velnacrine, being a basic compound (its precursor, Tacrine, has a pKa of 9.8), can interact with residual acidic silanol groups on the silica-based column packing material. This secondary interaction can cause some molecules to lag behind, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Velnacrine, both ionized and neutral forms of the analyte can exist, leading to peak tailing or splitting. For basic compounds, a lower pH mobile phase is generally recommended to ensure the analyte is in a single, protonated state.
-
Column Contamination: Accumulation of matrix components or previously injected samples on the column can create active sites that lead to peak tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more silanol groups and leading to increased tailing.[1]
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can indicate specific problems such as:
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, causing the excess molecules to travel through the column more quickly, resulting in a fronting peak.[2][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to peak fronting. It is always best to dissolve the sample in the initial mobile phase.
-
Column Collapse or Void: A physical void or channel in the column packing material can lead to a distorted flow path and cause peak fronting.[3]
Q3: My this compound peak is split or has a shoulder. What could be the issue?
Split peaks can arise from several factors, both chemical and physical:[4]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can cause the sample to be introduced unevenly onto the column, resulting in a split peak.[3]
-
Co-elution with an Interfering Peak: A compound from the sample matrix may be co-eluting with this compound, giving the appearance of a split peak.
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause the peak to split.[5]
-
Mobile Phase pH near pKa: As with peak tailing, if the mobile phase pH is too close to the pKa of Velnacrine, it can lead to the presence of multiple ionic forms and result in split peaks.[5]
Q4: Can the deuterated internal standard itself (this compound) be the source of the problem?
While stable isotope-labeled internal standards are generally robust, they can sometimes present unique challenges:
-
Isotopic Exchange: In rare cases, deuterium (B1214612) atoms can exchange with protons from the solvent or matrix, especially if the labels are in labile positions. This is less likely for this compound but should be considered if other causes are ruled out.
-
Differential Matrix Effects: Although this compound is chemically very similar to Velnacrine, they can sometimes experience slightly different degrees of ion suppression or enhancement from the sample matrix, which could potentially affect peak shape and quantification.
Troubleshooting Guides and Experimental Protocols
Systematic Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape.
Experimental Protocol: Mobile Phase Optimization for this compound
This protocol provides a step-by-step guide to optimize the mobile phase to improve the peak shape of this compound.
Objective: To achieve a symmetrical peak by adjusting the mobile phase pH.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Ammonium formate (B1220265) (optional buffer)
-
This compound standard solution
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of A: Water and B: Acetonitrile.
-
Run your standard gradient method with the this compound standard.
-
Record the chromatogram and note the peak asymmetry factor.
-
-
Step 1: Acidify the Mobile Phase:
-
Prepare fresh mobile phase A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
Equilibrate the column with the new mobile phase for at least 10 column volumes.
-
Inject the this compound standard and acquire data.
-
Expected Outcome: Peak tailing should be significantly reduced as the acidic mobile phase will ensure this compound is in a single protonated state.
-
-
Step 2 (Optional): Introduce a Buffer:
-
If tailing persists, prepare mobile phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
The buffer helps to maintain a consistent pH throughout the gradient.
-
Equilibrate the column thoroughly and inject the standard.
-
Data Analysis:
Compare the peak asymmetry, retention time, and signal intensity from each step to determine the optimal mobile phase composition.
Quantitative Data Summary
| Parameter | Troubleshooting Action | Expected Impact on this compound Peak |
| Peak Tailing | Decrease mobile phase pH (add 0.1% Formic Acid) | Improved symmetry, potentially slightly earlier elution |
| Peak Tailing | Use a newer, well-endcapped C18 column | Reduced tailing due to fewer active silanol sites |
| Peak Fronting | Dilute the sample by a factor of 10 | Improved symmetry, decreased peak height |
| Peak Fronting | Reconstitute sample in initial mobile phase | Symmetrical peak shape |
| Split Peak | Filter sample through a 0.22 µm filter | Resolution of split peak if caused by particulates |
| Split Peak | Replace the analytical column | Resolution of split peak if caused by a column void |
LC-MS/MS Method for Velnacrine Quantification
The following is a recommended starting point for an LC-MS/MS method for Velnacrine, using this compound as an internal standard.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized by infusing Velnacrine and this compound standards.
Caption: Experimental workflow for Velnacrine analysis.
References
- 1. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Velnacrine | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Velnacrine-d3 Internal Standard Concentration
Welcome to the technical support center for the optimization of Velnacrine-d3 as an internal standard (IS) in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantification of Velnacrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a bioanalytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to compensate for variability during the entire analytical process, including sample preparation, injection volume differences, chromatographic separation, and mass spectrometry ionization.[1][2] By adding a known and constant concentration of this compound to all samples (calibrators, quality controls, and unknowns) before processing, the ratio of the analyte (Velnacrine) signal to the internal standard signal is used for quantification.[3][4] This normalization significantly improves the precision and accuracy of the results.[1][5]
Q2: Why is a stable isotope-labeled compound like this compound the preferred choice for an internal standard?
A2: Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis, especially for LC-MS/MS methods.[1][6] Because they are structurally almost identical to the analyte, they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography (ideally co-eluting), and ionization, providing the most effective compensation for matrix effects and other sources of variability.[1][6]
Q3: What are the main objectives when optimizing the concentration of this compound?
A3: The optimal concentration for this compound should be chosen to:
-
Produce a stable, reproducible, and robust signal that is well above background noise but not so high that it causes detector saturation.[1]
-
Ensure the internal standard response is consistent across all samples within an analytical run.[1]
-
Effectively track the analyte's behavior throughout the analytical process to accurately correct for variability.[1][7]
-
Minimize any potential for cross-interference, where the analyte contributes to the internal standard's signal or vice-versa.[1][4]
-
Fall within the linear dynamic range of the mass spectrometer.[1][8]
Q4: What is "cross-talk" or interference and how can it be assessed?
A4: Cross-talk refers to the interference between the analyte and the internal standard signals. This can happen in two ways:
-
Analyte contribution to IS: A small percentage of the Velnacrine may be detected at the mass transition of this compound.
-
IS contribution to analyte: The this compound standard may contain a small amount of unlabeled Velnacrine.[6]
According to ICH M10 guidelines, the response of the internal standard in a blank sample should be less than 5% of the average internal standard response in the calibration standards and quality controls. Conversely, the analyte response in a blank sample spiked only with the internal standard should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[4]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound internal standard.
Issue 1: High Variability in this compound Signal Across an Analytical Run
Question: The peak area of my this compound internal standard is highly variable between samples. What could be the cause and how can I fix it?
Answer: High variability in the internal standard signal can compromise the accuracy and precision of your results. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure thorough mixing of the this compound spiking solution with the biological matrix.[7] Verify the precision of all pipetting steps for both the sample and the internal standard. Use calibrated positive displacement pipettes for viscous matrices. |
| Matrix Effects | Differential matrix effects can occur if Velnacrine and this compound do not co-elute perfectly.[9] Optimize chromatographic conditions to achieve complete co-elution.[9][10] If co-elution is not possible, a different internal standard might be necessary, though this is less ideal. |
| Instrument Instability | A drifting instrument response can lead to signal variability.[7] Monitor system suitability samples throughout the run. If a drift is observed, allow the LC-MS system to stabilize for a longer period before injection or investigate the source of the instability (e.g., spray needle, temperature). |
| This compound Solution Instability | The this compound spiking solution may be degrading over time, especially if exposed to light or stored at inappropriate temperatures.[11] Prepare fresh working solutions regularly and store stock solutions at -20°C in amber vials.[11] |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Velnacrine are inconsistent and inaccurate despite using this compound as an internal standard. What are the likely problems?
Answer: Inaccurate quantification can stem from several factors related to the internal standard.
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[9][12] This can lead to differential matrix effects. Overlay the chromatograms of Velnacrine and this compound to confirm complete co-elution. If separation is observed, consider adjusting the mobile phase composition or using a column with a different selectivity.[9] |
| Isotopic or Chemical Impurities | The this compound standard may contain unlabeled Velnacrine or other impurities that interfere with the analyte signal.[9] Always obtain a certificate of analysis from the supplier specifying the isotopic and chemical purity.[9] Analyze the internal standard solution by itself to check for the presence of unlabeled Velnacrine.[6] |
| Isotopic Exchange (H/D Exchange) | The deuterium (B1214612) atoms on this compound could potentially exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[6] To test for this, incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis, then monitor for any increase in the signal of non-deuterated Velnacrine.[6][9] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To identify a this compound concentration that provides a robust, stable, and reproducible signal without causing detector saturation.
Methodology:
-
Prepare Stock and Working Solutions:
-
Sample Preparation:
-
Prepare multiple replicates (n=6) of a blank biological matrix (e.g., plasma).
-
Spike each replicate with one of the working this compound solutions.
-
Process the samples using your intended extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the processed samples into the LC-MS/MS system.
-
Record the peak area and signal-to-noise ratio (S/N) of this compound for each concentration.
-
-
Data Analysis:
-
Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for each concentration level.
-
Select a concentration that provides a high S/N ratio and a %CV of <15%.
-
Illustrative Data Presentation:
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | %CV | Signal-to-Noise (S/N) Ratio |
| 10 | 55,000 | 18.5 | 50 |
| 50 | 280,000 | 8.2 | 250 |
| 100 | 550,000 | 5.1 | 500 |
| 500 | 2,700,000 | 4.5 | >1000 (potential for saturation) |
In this illustrative example, 100 ng/mL would be a suitable concentration as it provides a strong signal with good precision.
Protocol 2: Assessment of Cross-Talk
Objective: To ensure that Velnacrine does not interfere with the this compound signal and vice-versa.
Methodology:
-
Prepare Samples:
-
Blank + IS: Prepare a blank matrix sample spiked only with the chosen optimal concentration of this compound.
-
Blank + Analyte (ULOQ): Prepare a blank matrix sample spiked with Velnacrine at the Upper Limit of Quantification (ULOQ).
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples.
-
Monitor the Velnacrine mass transition in the "Blank + IS" sample.
-
Monitor the this compound mass transition in the "Blank + Analyte (ULOQ)" sample.
-
-
Data Analysis:
-
IS Contribution to Analyte: The peak area of Velnacrine in the "Blank + IS" sample should be <20% of the Velnacrine peak area at the LLOQ.
-
Analyte Contribution to IS: The peak area of this compound in the "Blank + Analyte (ULOQ)" sample should be <5% of the mean this compound peak area in your calibration standards.
-
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: A logical workflow for troubleshooting this compound signal variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Signal Loss of Deuterated Standards in Bioanalysis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of deuterated internal standards in bioanalytical methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to signal loss and variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal loss or variability for deuterated internal standards?
Signal loss or inconsistent signal intensity of deuterated internal standards (IS) in bioanalysis can stem from several factors, broadly categorized as matrix-related, analyte-related, chromatographic, or instrument-related issues. The most common culprits include:
-
Differential Matrix Effects: The analyte and the deuterated IS experience different degrees of ion suppression or enhancement from components in the biological matrix.[1][2]
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent.[1][3]
-
Impurity of the Standard: The deuterated standard may contain the unlabeled analyte as an impurity, leading to inaccurate quantification.[1][3]
-
Chromatographic Separation: The deuterated IS and the analyte exhibit different retention times, exposing them to varying matrix effects.[1][3]
-
In-source Instability or Fragmentation: The deuterated IS may have different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[3]
-
Instrument Contamination and Performance: Issues such as a dirty ion source, inconsistent spray, or problems with the LC pumps can lead to signal variability.[4][5][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during bioanalysis using deuterated standards.
Issue 1: Inconsistent or Inaccurate Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: This is a common issue that can be attributed to several factors. The following troubleshooting guide will help you systematically identify the root cause.
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential matrix effects, where the analyte and IS are exposed to different levels of ion suppression or enhancement.[1][2]
Solution:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the deuterated IS to confirm complete co-elution.
-
Adjust Chromatography: If separation is observed, consider modifying the chromatographic conditions. This could involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with lower resolution to ensure both compounds elute as a single peak.[1][3]
Problem: The presence of unlabeled analyte as an impurity in the deuterated standard is a common issue that can artificially inflate the analyte's response, leading to an overestimation of its concentration.[3][7]
Solution:
-
Supplier Documentation: Always request a Certificate of Analysis from your supplier that specifies the isotopic and chemical purity of the standard.[1]
-
Experimental Verification: Assess the contribution of the internal standard to the analyte signal.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.[3]
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[3][8]
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix.
Experimental Protocol: Back-Exchange Incubation Study
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol (B129727) or acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Keep both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process and Analyze: Process the samples using your established extraction procedure and analyze them by LC-MS/MS.
-
Monitor Signal: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[1]
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement.[1] Studies have shown that matrix effects on an analyte and its deuterated IS can differ by 26% or more in matrices like plasma and urine.[1][9]
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to quantify the matrix effect.
Experimental Protocol: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in a neat solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.[2]
-
| Matrix Effect (ME) % | Interpretation | Potential Action |
| 100% | No matrix effect | Proceed with the current method. |
| < 100% | Ion Suppression | Improve sample cleanup, dilute the sample, or optimize chromatography to separate from interfering components. |
| > 100% | Ion Enhancement | Improve sample cleanup or dilute the sample. |
Issue 2: Decreasing Internal Standard Signal Throughout an Analytical Run
Question: The signal intensity of my deuterated internal standard is decreasing over the course of the analytical run. What could be the cause?
Answer: A progressive decrease in the internal standard signal can indicate a few potential problems, often related to the analytical system.
Caption: A troubleshooting workflow for a decreasing internal standard signal.
Problem: Components from the sample matrix may elute very late in the chromatographic run and build up on the column, causing increasing ion suppression in subsequent injections.[10]
Solution:
-
Extend Gradient: Incorporate a high-organic wash step at the end of your gradient to elute any late-eluting compounds.
-
Optimize Autosampler Wash: Ensure the autosampler wash procedure is effective at removing residual sample between injections. Inject a blank sample after a high-concentration sample to check for carryover.[2]
Problem: Over time, non-volatile components from the sample can deposit on the ion source surfaces, leading to a gradual decrease in ionization efficiency.[6] This is sometimes referred to as "ion burn".[6]
Solution:
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.
-
Optimize Source Temperature: The ion source temperature can affect the vaporization of the analyte and the ionization of contaminants.[11] Optimization of this parameter may reduce the buildup of contaminants.
Problem: Issues with the LC system, such as pump malfunctions or leaks, can lead to inconsistent solvent delivery and, consequently, variable signal intensity.
Solution:
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.
-
Degas Mobile Phase: Ensure that the mobile phases are properly degassed to prevent air bubbles in the pump, which can cause pressure fluctuations.[4]
-
Column Health: A degrading or contaminated column can lead to poor peak shape and signal loss.[2][4] Consider replacing the column if other troubleshooting steps do not resolve the issue.
| LC System Issue | Symptom | Troubleshooting Step |
| Air bubbles in the pump | Fluctuating pressure | Degas mobile phases and prime the pump.[4] |
| Column frit blockage | High backpressure | Back-flush the column (if permitted by the manufacturer).[4] |
| Column degradation | Poor peak shape, loss of resolution | Replace the column.[2] |
This technical support center provides a foundational guide to addressing common issues with deuterated standards. For more complex problems, further investigation and consultation with instrument specialists may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
Mitigating matrix effects for Velnacrine-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Velnacrine-d3 in plasma samples. Our focus is to help you mitigate matrix effects and ensure accurate, reproducible results in your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix, such as plasma.[1][2][3] These effects can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of the quantification of Velnacrine and its deuterated internal standard, this compound.[1][2] Phospholipids are a major contributor to matrix effects in plasma samples, as they often co-extract with the analytes and can co-elute from the HPLC column, interfering with the ionization process in the mass spectrometer source.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Velnacrine.[5][6] SIL internal standards are the most effective tools for compensating for matrix effects.[1][7] Because this compound has nearly identical chemical and physical properties to Velnacrine, it co-elutes and experiences similar ionization suppression or enhancement.[6][7] This allows the ratio of the analyte peak area to the internal standard peak area to remain constant, leading to accurate and precise quantification even in the presence of matrix effects.[5][6]
Q3: What are the primary strategies to mitigate matrix effects in my this compound plasma assay?
A3: The three primary strategies to mitigate matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the plasma sample before analysis.[1][8]
-
Optimized Chromatographic Separation: To separate Velnacrine and this compound from co-eluting matrix components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is used to compensate for unavoidable matrix effects.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma and provides systematic solutions.
Issue 1: Poor Signal Intensity or High Signal Variability for this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ion Suppression | Matrix components co-eluting with this compound can suppress its ionization.[9] Improve sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8] Optimize the chromatographic method to better separate this compound from interfering peaks.[1] |
| Incorrect Spiking Concentration | Ensure the concentration of this compound is appropriate for the expected analyte concentration range and instrument sensitivity.[9] |
| Degradation of this compound | Protect this compound solutions from light and extreme temperatures. Prepare fresh working solutions regularly to avoid degradation.[9] |
| Suboptimal Mass Spectrometer Parameters | Regularly tune and calibrate the mass spectrometer. Optimize ion source parameters such as spray voltage, gas flows, and source temperature to maximize ionization efficiency.[9] |
Issue 2: Inconsistent Peak Area Ratio of Velnacrine to this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | Although this compound is designed to track Velnacrine, severe and variable matrix effects can still cause slight differences in ionization suppression between the two. Enhance sample preparation to remove more matrix components. Consider matrix-matched calibration standards.[1] |
| Inaccurate Pipetting | Inconsistent addition of the internal standard to samples and calibrators will lead to variable peak area ratios. Use calibrated pipettes and ensure consistent technique. |
| Isotope Effect | In some cases, the deuterium (B1214612) labeling can cause a slight chromatographic shift between the analyte and the internal standard (isotope effect). This can lead to differential ion suppression if they are not completely co-eluting. Adjusting the chromatography to ensure co-elution is critical. |
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated Mobile Phase or LC System | Prepare fresh mobile phase with high-purity solvents and additives.[10] Flush the LC system thoroughly. |
| Dirty Ion Source | A contaminated ion source can be a significant source of background noise. Clean the ion source components according to the manufacturer's recommendations.[10] |
| Insufficient Sample Cleanup | Endogenous plasma components, such as phospholipids, are a major source of interference.[4] Employ more rigorous sample preparation methods like HybridSPE-Phospholipid plates or advanced SPE techniques.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a common and effective method for cleaning up plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (at an appropriate concentration) to each tube and vortex briefly.
-
Protein Precipitation & pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube and vortex. This adjusts the pH to optimize the extraction of Velnacrine.
-
Extraction: Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[8]
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
SPE can provide cleaner extracts compared to LLE, especially for removing phospholipids.[8]
-
Conditioning: Condition a polymeric mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[8]
-
Sample Loading: Mix 100 µL of plasma (pre-spiked with this compound) with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Velnacrine and this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Velnacrine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect (%) | 30-50% | 10-25% | <10% |
| Recovery (%) | >90% | 75-90% | 85-95% |
| Processing Time | Short | Moderate | Long |
| Cost per Sample | Low | Low-Moderate | High |
| Selectivity | Low | Moderate | High |
Note: These are typical values and can vary depending on the specific method optimization.
Table 2: Recommended LC-MS/MS Parameters for Velnacrine and this compound
| Parameter | Velnacrine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 278.2 | 281.2 |
| Product Ion (Q3) m/z | 58.1 | 61.1 |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100-200 | 100-200 |
Note: These mass transitions should be confirmed and optimized on your specific mass spectrometer.[9]
Visualizations
Caption: General workflow for the quantification of Velnacrine in plasma using this compound.
Caption: A logical troubleshooting workflow for this compound plasma analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
Preventing chromatographic separation of Velnacrine and Velnacrine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic separation of Velnacrine and its deuterated internal standard, Velnacrine-d3, during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why are Velnacrine and this compound separating during my liquid chromatography (LC) run?
A1: The separation of Velnacrine and its deuterated analog, this compound, is a known phenomenon called the chromatographic isotope effect (CIE) or deuterium (B1214612) effect.[1][2] This occurs because the substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle differences in the physicochemical properties of the molecules. The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can alter intermolecular interactions with the stationary phase, resulting in different retention times.[3] In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts.[1]
Q2: Is some degree of separation between my analyte and its deuterated internal standard acceptable?
A2: While complete co-elution is ideal for internal standards in LC-MS analysis to ensure they experience the same matrix effects, a small, consistent separation may be manageable.[4] However, significant or variable separation can compromise the accuracy and precision of quantification.[5] It is generally recommended to minimize this separation as much as possible.
Q3: What are the main factors that influence the separation of Velnacrine and this compound?
A3: Several experimental parameters can affect the degree of separation, including:
-
Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile (B52724) vs. methanol), as well as the pH and any additives in the aqueous phase, can significantly impact selectivity.[1][6][7]
-
Stationary Phase Chemistry: The type of LC column used (e.g., C18, Phenyl, Pentafluorophenyl) offers different interaction mechanisms that can either enhance or reduce the isotope effect.[5]
-
Temperature: Column temperature can influence the thermodynamics and kinetics of the chromatographic process, thereby affecting separation.[8]
-
Number and Position of Deuterium Atoms: The extent and location of deuterium labeling in the this compound molecule can influence the magnitude of the isotope effect.[1][6]
Troubleshooting Guide
If you are observing undesirable separation between Velnacrine and this compound, follow this troubleshooting workflow:
Caption: A flowchart outlining the steps to troubleshoot and minimize the chromatographic separation of Velnacrine and this compound.
Step 1: Modify the Mobile Phase
Changes to the mobile phase composition can have the most immediate impact on chromatographic selectivity.
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A lower percentage of organic solvent generally increases retention and may alter the selectivity between the two compounds.
-
Switch Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. The different solvent properties can lead to different interactions with the stationary phase and analytes.
-
Alter Mobile Phase pH: Since Velnacrine is an ionizable compound, adjusting the pH of the aqueous portion of the mobile phase can significantly change its retention behavior and potentially reduce the separation from its deuterated analog. Experiment with a pH range that is compatible with your column's specifications.
Table 1: Example Mobile Phase Screening Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile |
| Aqueous Phase | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate (B1210297), pH 5.0 |
| Gradient/Isocratic | Isocratic (e.g., 30% Organic) | Isocratic (e.g., 40% Organic) | Gradient (e.g., 20-80% Organic) |
Step 2: Change the Stationary Phase
If mobile phase optimization is insufficient, consider using a column with a different stationary phase chemistry.
-
Alternative Reversed-Phase Columns: If you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative separation mechanisms, such as π-π interactions, which may reduce the deuterium isotope effect.[5]
-
Particle Size and Column Dimensions: While not a direct solution to the isotope effect, using a column with smaller particles or a longer length can increase overall chromatographic efficiency, which may provide better resolution if complete co-elution cannot be achieved.
Table 2: Suggested Alternative Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Potential Impact on Isotope Effect |
| C18 | Hydrophobic | Baseline for comparison |
| Phenyl-Hexyl | Hydrophobic and π-π | Can alter selectivity for aromatic compounds |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange | Often effective at reducing the deuterium effect[5] |
Step 3: Adjust the Column Temperature
Temperature can influence the kinetics of mass transfer and interactions between the analytes and the stationary phase.
-
Increase or Decrease Temperature: Experiment with adjusting the column temperature by 5-10°C increments. Be aware that changes in temperature will also affect retention times and potentially the overall resolution of your chromatogram.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Co-elution
This protocol outlines a systematic approach to optimizing the mobile phase to minimize the separation of Velnacrine and this compound on a C18 column.
Materials:
-
Velnacrine and this compound analytical standards
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid and ammonium acetate
-
A standard C18 reversed-phase HPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of Velnacrine and a mixed stock solution of Velnacrine and this compound in a suitable solvent (e.g., methanol or DMSO).[9]
-
Initial Conditions: Start with a common mobile phase composition, for example, 70:30 (v/v) 0.1% formic acid in water:acetonitrile.
-
Vary Organic Modifier Concentration: Perform a series of isocratic runs, varying the acetonitrile concentration from 20% to 40% in 5% increments. Monitor the retention times and peak shapes of Velnacrine and this compound.
-
Switch Organic Modifier: Repeat the series of isocratic runs using methanol instead of acetonitrile, adjusting the concentration to achieve similar retention times as the initial acetonitrile conditions.
-
Modify pH: Prepare an aqueous mobile phase of 10 mM ammonium acetate and adjust the pH to 4.0, 5.0, and 6.0. Repeat the isocratic runs with an optimized percentage of acetonitrile.
-
Data Analysis: For each condition, calculate the separation factor (α) between Velnacrine and this compound. The goal is to achieve an α value as close to 1.0 as possible.
Protocol 2: Stationary Phase Screening
This protocol describes how to screen different column chemistries to find one that minimizes the chromatographic isotope effect.
Materials:
-
Optimized mobile phase from Protocol 1
-
C18 column (as a reference)
-
Phenyl-Hexyl column with similar dimensions
-
Pentafluorophenyl (PFP) column with similar dimensions
Procedure:
-
Equilibrate the C18 Column: Using the most promising mobile phase composition from Protocol 1, equilibrate the C18 column until a stable baseline is achieved.
-
Inject the Mixed Standard: Inject the mixed standard solution of Velnacrine and this compound and record the chromatogram.
-
Switch to Phenyl-Hexyl Column: Replace the C18 column with the Phenyl-Hexyl column. Equilibrate the new column with the same mobile phase.
-
Inject and Record: Inject the mixed standard and record the chromatogram.
-
Switch to PFP Column: Replace the Phenyl-Hexyl column with the PFP column, equilibrate, and inject the mixed standard.
-
Compare Results: Compare the separation of Velnacrine and this compound across the three columns. The PFP column is often reported to reduce the deuterium effect for certain compounds.[5]
Caption: A diagram illustrating the experimental workflow for developing a chromatographic method that minimizes the separation of Velnacrine and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
Dealing with Velnacrine-d3 instability in solution
Welcome to the Velnacrine-d3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated analog of Velnacrine, which is a potent, reversible inhibitor of acetylcholinesterase (AChE). The "-d3" indicates that three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays, particularly those using mass spectrometry (LC-MS/MS). Its primary application is in pharmacokinetic and metabolic studies of Velnacrine.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and Ethanol.
Q3: How should I store this compound in its solid form and as a stock solution?
A3: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:
-
Solid Form: Store the powder at -20°C for up to three years.
-
Stock Solution: Store in a suitable solvent (e.g., DMSO) at -80°C for up to one year.
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color of your this compound solution may indicate degradation. Velnacrine and its analogs can be susceptible to degradation when exposed to light, high temperatures, or extreme pH. If you observe a color change, it is recommended to prepare a fresh stock solution and verify its concentration and purity using an appropriate analytical method, such as HPLC.
Q5: I have observed precipitation in my this compound stock solution. What should I do?
A5: Precipitation can occur for several reasons, including improper storage, exceeding the solubility limit, or temperature fluctuations.[2][3] If you observe precipitation, try gently warming the solution and vortexing or sonicating to redissolve the compound. If the precipitate does not dissolve, it is advisable to discard the solution and prepare a fresh one. Repeated freeze-thaw cycles should be avoided as they can promote precipitation.[2]
Troubleshooting Guide: this compound Solution Instability
This guide provides a structured approach to troubleshooting common issues related to the stability of this compound in solution.
Issue 1: Precipitation in Stock or Working Solutions
| Potential Cause | Recommended Action |
| Exceeded Solubility Limit | Prepare a new solution at a lower concentration. Consult the product datasheet for solubility information. |
| Improper Solvent | Ensure you are using a recommended solvent such as DMSO or Ethanol. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes. Allow solutions to equilibrate to room temperature before use. |
| pH Shift in Working Solution | When preparing working solutions in aqueous buffers, ensure the final pH is compatible with this compound stability. The solubility of amine-containing compounds can be pH-dependent.[4] |
| Interaction with Media Components | When preparing solutions in cell culture media, be aware that salts and proteins can sometimes interact with the compound, leading to precipitation.[3] Prepare fresh working solutions immediately before use. |
Issue 2: Suspected Degradation (e.g., Color Change, Reduced Activity)
| Potential Cause | Recommended Action |
| Exposure to Light | Protect solutions from light by using amber vials or by wrapping vials in foil. Prepare and handle solutions in a subdued light environment. |
| High Temperature | Store stock solutions at -80°C and solid compound at -20°C. Avoid leaving solutions at room temperature for extended periods. |
| Extreme pH | This compound may be unstable at very low or high pH. Prepare working solutions in buffers with a pH that is known to be compatible with similar compounds. Studies on related compounds have shown that stability can decrease significantly in acidic conditions.[5][6] |
| Oxidation | While specific data for this compound is limited, similar compounds can be susceptible to oxidation.[7] To minimize this risk, use degassed solvents where appropriate and store solutions under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general method that should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested in the mobile phase to a final concentration within the linear range of the instrument (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the sample and record the chromatogram. The purity can be assessed by the relative area of the main peak. Quantification is achieved by comparing the peak area to a standard curve prepared from a reference standard of known concentration.
-
Visualizations
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Decision tree for troubleshooting this compound solution instability.
Caption: this compound inhibits AChE in the cholinergic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model [mdpi.com]
- 7. researchgate.net [researchgate.net]
Cross-contamination issues with Velnacrine-d3 standard
Welcome to the technical support center for Velnacrine-d3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly cross-contamination, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Velnacrine is a cholinesterase inhibitor, and this compound is its deuterated analog.[1][2] Its primary application is not as a therapeutic agent itself, but as an internal standard for the analytical quantification of Velnacrine in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Deuterated standards are considered ideal because their physical and chemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This helps to correct for variability and matrix effects, leading to more accurate and precise measurements.[3][4]
Q2: I am observing a this compound signal in my blank injections. What is the cause?
Observing a signal for your analyte in a blank injection following a sample or standard is a classic sign of carryover.[5] Carryover is a type of contamination where analyte residues from a previous, typically high-concentration, injection are retained in the LC-MS system and elute during subsequent runs.[5][6] This can lead to inaccurate quantification, especially for low-concentration samples. If the signal is consistent across multiple blank injections, it may indicate contamination of the mobile phase or the blank solution itself rather than carryover from a previous injection.[7]
Q3: What makes a compound like this compound susceptible to carryover?
Carryover is often caused by "sticky" compounds that adsorb to surfaces within the analytical system.[6][8] The chemical properties of a molecule, such as its ability to engage in hydrogen bonding, ionic, or hydrophobic interactions with system components, can increase its tendency to be retained.[7] While specific data on Velnacrine's "stickiness" is not detailed, its chemical structure (C13H14N2O) contains functional groups that could interact with surfaces in the autosampler, column, and tubing.[9] The main sources of carryover are typically parts of the HPLC system, including the autosampler's injection needle, sample loop, and particularly worn rotor seals in the injection valve.[7][8][10]
Q4: How can I systematically troubleshoot the source of this compound cross-contamination?
A systematic approach is crucial to identify the source of contamination efficiently. The process involves injecting blanks and sequentially bypassing components of the LC system to isolate the problem area. Common sources include the autosampler, column, and transfer lines.[8] A dirty or contaminated mass spectrometer ion source can also be a culprit.[8]
-
Step 1: Confirm Carryover: Inject a high-concentration this compound standard followed by a series of three or more blank injections. If the peak area decreases with each subsequent blank, carryover is confirmed.[5]
-
Step 2: Isolate the LC System: If carryover is present, remove the analytical column and replace it with a union. Repeat the blank injections. If the carryover disappears, the column or guard column is the source.
-
Step 3: Isolate the Autosampler: If carryover persists without the column, the issue likely lies within the autosampler. This is the most common source.[8] Worn rotor seals, a contaminated needle, or a dirty sample loop are probable causes.[7][10]
-
Step 4: Check for Contaminated Solvents: If the signal in the blanks is relatively constant and does not decrease, check your mobile phase and wash solvents for contamination by preparing fresh solutions.[7][11]
Q5: What are the best practices for preventing this compound carryover?
Preventing carryover involves a combination of good laboratory practice, regular instrument maintenance, and robust analytical method development.
-
Optimize Wash Solvents: Ensure the autosampler wash solution is effective at solubilizing this compound. A stronger organic solvent or adjusting the pH may be necessary to clean the needle and sample loop effectively between injections.[6]
-
Regular Maintenance: Adhere to a schedule of preventative maintenance for your LC system. Regularly inspect and replace consumable parts like injector rotor seals, which are a primary cause of carryover when worn.[10]
-
Avoid Column Overload: Perform a loading study to determine the capacity of your analytical column for Velnacrine and operate below this limit.[10]
-
Injection Sequence: Whenever possible, structure your analytical runs to proceed from low-concentration samples to high-concentration samples.
-
Run Blanks: Always run blank injections after high-concentration standards or samples to monitor for and quantify any carryover.[6]
Q6: How should I properly handle and store my this compound standard to ensure its integrity?
Proper handling and storage are critical to maintain the chemical and isotopic purity of deuterated standards.[12]
-
Storage: Store this compound solid stock in a cool, dry, and dark environment, typically at -20°C.[13][14]
-
Preventing Condensation: Before opening, always allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes to prevent atmospheric moisture from condensing on the cold solid.[12]
-
Solvent Selection: Reconstitute the standard in a high-purity aprotic solvent such as methanol (B129727) or acetonitrile (B52724).[13] Avoid acidic or basic aqueous solutions, which can catalyze hydrogen-deuterium (H-D) exchange and compromise the standard's isotopic purity.[12][13]
-
Working Solutions: Prepare fresh working solutions regularly and store them at low temperatures (2-8°C or -20°C) in well-sealed, amber vials.[13]
Quantitative Data Summary
The primary quantitative measure for cross-contamination is the carryover percentage, calculated relative to a standard of known concentration. Regulatory guidelines often require that any signal in a blank injection following a high-concentration standard should be below a certain threshold, typically less than 20% of the signal observed for the Lower Limit of Quantitation (LLOQ) sample.[7]
Table 1: Velnacrine Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O | [1][15] |
| Molar Mass | 214.26 g/mol | [1][9] |
| IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol | [9] |
| Synonyms | 1-hydroxytacrine | [1][16] |
Table 2: Troubleshooting Carryover Observations
| Observation | Potential Cause | Recommended Action |
| High signal in first blank, decreasing in subsequent blanks | System Carryover: Analyte adsorbed to autosampler, column, or tubing. | Identify the source by bypassing components. Clean or replace the contaminated part (e.g., injector rotor seal). Optimize wash methods. |
| Consistent, low-level signal in all blank injections | Solvent/System Contamination: Contaminated mobile phase, blank solution, or a heavily contaminated system. | Prepare fresh mobile phase and blank solutions using high-purity solvents. Perform a thorough system flush. |
| No signal in blank after a low standard, but signal appears after a high standard | Concentration-Dependent Carryover: Classic carryover from a high-concentration sample. | Inject blanks after every high-concentration sample. Optimize injection order (low to high). |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.[13]
-
Under an inert atmosphere if possible, accurately weigh approximately 1 mg of the standard.[14]
-
Quantitatively transfer the solid to a 1 mL Class A volumetric flask.
-
Add a small amount of high-purity methanol or acetonitrile to dissolve the solid, then dilute to the mark.[13]
-
Stopper and mix thoroughly. Transfer to a labeled, amber, airtight container and store at -20°C.[17]
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Allow the primary stock solution to warm to room temperature.
-
Perform serial dilutions using a suitable solvent (e.g., 50:50 methanol/water) to achieve the final desired concentration for spiking into samples.[17]
-
Prepare this working solution fresh before each analytical run if stability is a concern.
-
Protocol 2: Carryover Assessment Experiment
-
System Equilibration: Equilibrate the LC-MS system with the analytical mobile phase until a stable baseline is achieved.
-
Blank Injection (Blank 1): Inject a blank sample (e.g., reconstitution solvent) to establish the baseline noise and confirm no pre-existing contamination is present.
-
High-Concentration Standard Injection: Inject the highest concentration standard from your calibration curve (or a sample known to contain a high concentration of Velnacrine).
-
Carryover Blank Injections (Blank 2, 3, 4): Immediately following the high-concentration injection, inject at least two consecutive blank samples using the same method.[7]
-
LLOQ Injection: Inject your Lower Limit of Quantitation (LLOQ) standard.
-
Data Analysis:
-
Integrate the peak for this compound (if any) in Blank 2 and Blank 3.
-
Integrate the peak for this compound in the LLOQ standard.
-
Calculate the carryover: (Peak Area in Blank 2 / Peak Area in LLOQ) * 100%.
-
The result should be below the acceptable limit defined by your assay validation plan (e.g., <20%).
-
Visualizations
Workflow for Carryover Assessment
Caption: A typical experimental workflow for quantifying carryover in an LC-MS system.
Troubleshooting Logic for Cross-Contamination
Caption: A decision tree for troubleshooting the source of this compound cross-contamination.
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Velnacrine-d3 Recovery During Sample Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of Velnacrine-d3 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a deuterated form of Velnacrine (B9770). Velnacrine is a reversible inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, Velnacrine increases acetylcholine levels, a mechanism studied for its potential in treating Alzheimer's disease. In analytical experiments, this compound is typically used as an internal standard for the accurate quantification of Velnacrine in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS). Its similar chemical and physical properties to Velnacrine allow it to account for variations during sample preparation and analysis.
Q2: I'm experiencing low recovery of this compound. What are the most common causes?
Low recovery of this compound can stem from several factors during the sample extraction process. The most common issues are related to the chosen extraction method, either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Key factors include suboptimal pH of the sample or solvents, improper selection of SPE sorbent or LLE solvent, insufficient elution strength, or issues with protein binding of the analyte.
Q3: How does the pH of my sample affect the recovery of this compound?
Velnacrine is a basic compound. The pH of the sample and extraction solvents is critical as it determines the ionization state of the molecule. For efficient extraction from an aqueous biological matrix, the pH should be adjusted to be at least 2 units above the pKa of Velnacrine to ensure it is in its neutral, less water-soluble form. This promotes its partitioning into an organic solvent during LLE or retention on a non-polar SPE sorbent.
Q4: Could protein binding be the cause of my low this compound recovery?
Yes, Velnacrine has been shown to bind to plasma proteins such as albumin and alpha-1-acid glycoprotein.[1] If the protein binding is significant, it can prevent the complete extraction of this compound from the sample matrix. To mitigate this, it's important to disrupt the drug-protein interactions during sample pre-treatment. This can often be achieved by adjusting the pH or by precipitating the proteins with an organic solvent like acetonitrile (B52724) or methanol (B129727).[2]
Q5: Is this compound stable during the extraction process and storage?
The stability of deuterated internal standards is crucial for accurate quantification. While specific stability data for this compound is not extensively published, the stability of the parent compound, Velnacrine, can provide a good indication. Generally, factors like temperature, light exposure, pH, and enzymatic degradation can affect stability.[3][4] It is recommended to store plasma samples at -80°C for long-term stability and to minimize freeze-thaw cycles.[3][4] For short-term storage (up to 7 days), -20°C may be adequate.[3] It is also advisable to process samples promptly after collection.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Sorbent Choice: The selected sorbent does not adequately retain this compound. | For basic drugs like Velnacrine, consider using a mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and cation exchange (e.g., SCX) functionalities.[5][6] This allows for a dual retention mechanism. Polymeric sorbents are also a good option due to their stability over a wide pH range.[7] |
| Suboptimal Sample pH: The pH of the sample is too low, causing this compound to be in its ionized (protonated) form, which has less affinity for reversed-phase sorbents. | Adjust the sample pH to be at least 2 units above the pKa of Velnacrine to ensure it is in its neutral form for better retention on non-polar sorbents.[8] | |
| Inefficient Washing Step: The wash solvent is too strong and is prematurely eluting the this compound from the sorbent. | Use a weaker wash solvent. For reversed-phase SPE, a lower percentage of organic solvent in the wash solution is recommended. For mixed-mode SPE, an acidic wash can be used to remove neutral and acidic interferences while the basic this compound remains bound to the cation exchange sites.[5] | |
| Incomplete Elution: The elution solvent is not strong enough to completely remove this compound from the sorbent. | For reversed-phase sorbents, increase the percentage of organic solvent in the elution solution. For mixed-mode sorbents, use an elution solvent containing a base (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on this compound and disrupt the ionic interaction with the sorbent.[5] | |
| High Protein Binding: this compound is bound to plasma proteins and is not available for retention on the SPE sorbent. | Pretreat the plasma sample by adding an organic solvent (e.g., acetonitrile) to precipitate proteins. Alternatively, adjust the sample pH to disrupt protein binding.[2][9] |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Suboptimal Aqueous Phase pH: The pH of the biological sample is too low, keeping this compound in its ionized, water-soluble form. | Adjust the pH of the aqueous phase to be at least 2 units above the pKa of Velnacrine to convert it to its neutral form, which will preferentially partition into the organic solvent.[10][11] |
| Inappropriate Extraction Solvent: The chosen organic solvent has poor partitioning characteristics for this compound. | For basic drugs like Velnacrine and its analogs, ethyl acetate (B1210297) is a commonly used and effective extraction solvent.[12][13] A mixture of dichloromethane (B109758) and diethyl ether has also been shown to be effective for similar compounds.[14] | |
| Emulsion Formation: An emulsion has formed at the interface of the aqueous and organic layers, trapping the this compound. | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. Adding salt (salting out) to the aqueous phase can also help improve phase separation. | |
| Insufficient Mixing: Inadequate vortexing or shaking leads to incomplete partitioning of this compound into the organic phase. | Ensure vigorous and sufficient mixing to maximize the surface area between the two phases and allow for equilibrium to be reached. | |
| High Protein Binding: this compound remains bound to plasma proteins in the aqueous phase. | Disrupt protein binding by adding an organic solvent or adjusting the pH of the sample prior to extraction.[2] |
Quantitative Data Summary
The following tables summarize expected recovery percentages for basic drugs similar to Velnacrine under various extraction conditions. These values can serve as a benchmark for optimizing your own experimental protocols.
Table 1: Expected Recovery of Basic Drugs using Solid-Phase Extraction (SPE)
| Sorbent Type | Sample Matrix | pH Adjustment | Elution Solvent | Expected Recovery (%) | Reference(s) |
| Mixed-Mode (C8/SCX) | Plasma | pH 6 (for loading) | 5% NH₄OH in Methanol | > 90% | [5] |
| Mixed-Mode (SCX) | Plasma | Acidified | Ammoniated Methanol | > 80% | [6] |
| Polymeric (Reversed-Phase) | Plasma | Not specified | Methanol | > 85% | [7] |
| C8 | Plasma | Diluted with water | Methanol | ≥ 92.3% | [15] |
Table 2: Expected Recovery of Tacrine (B349632) and Analogs using Liquid-Liquid Extraction (LLE)
| Extraction Solvent | Sample Matrix | pH Adjustment | Expected Recovery (%) | Reference(s) |
| Ethyl Acetate | Plasma | Not specified | 84 - 105% | [12] |
| Ethyl Acetate | Urine | Not specified | 64 - 100% | [12] |
| Dichloromethane:Ethyl Ether (40:60) | Plasma | Adjusted with Sodium Carbonate | Not specified, but effective | [14] |
| Ethyl Acetate | Rat Plasma | Not specified | Not explicitly stated, but method was successful | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma using a Mixed-Mode Cation Exchange Sorbent
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the internal standard, this compound.
-
Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to the plasma sample and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (e.g., C8/SCX) SPE cartridge (100 mg/3 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 1 mL of plasma in a centrifuge tube, add the internal standard, this compound.
-
-
pH Adjustment:
-
Add a small volume of a basic solution (e.g., 1 M sodium hydroxide or sodium carbonate solution) to adjust the pH of the plasma sample to approximately 10-11. Vortex briefly.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any protein interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. Variability in the plasma protein binding of velnacrine (1-hydroxy tacrine hydrochloride). A potential agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. news-medical.net [news-medical.net]
- 10. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of tacrine and its metabolites in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of tacrine-6-ferulic acid in rat plasma by LC-MS/MS and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of the tacrine analogue octahydroaminoacridine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Ion Suppression Effects on Velnacrine-d3 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects during the quantification of Velnacrine using its deuterated internal standard, Velnacrine-d3.
FAQs: Troubleshooting Ion Suppression in this compound Quantification
Q1: What is ion suppression and how does it affect the quantification of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of an analyte of interest, in this case, Velnacrine and this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased instrument response (lower peak area) for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][4] In electrospray ionization (ESI), ion suppression can occur when matrix components compete with the analyte for charge or for access to the droplet surface, or when non-volatile matrix components alter the droplet's physical properties, hindering the formation of gas-phase ions.[1]
Q2: My this compound (internal standard) signal is low or variable. Could this be due to ion suppression?
A2: Yes, a low or variable signal for this compound is a classic indicator of ion suppression.[5] Since a consistent concentration of the internal standard is added to all samples, its signal should ideally be uniform. Variability suggests that co-eluting matrix components are interfering with its ionization to different extents in different samples.[5] Other potential causes for a poor this compound signal include incorrect spiking concentration, degradation of the standard, or suboptimal mass spectrometer settings.[1]
Q3: The ratio of Velnacrine to this compound is inconsistent across my sample batch. What could be the cause?
A3: Inconsistent area ratios between the analyte (Velnacrine) and its deuterated internal standard (this compound) can point to differential ion suppression.[5][6] This occurs when the matrix affects the ionization of the analyte and the internal standard to different degrees. Even though deuterated internal standards are chemically very similar to the analyte and often co-elute, slight differences in their chromatographic retention can expose them to varying levels of interfering matrix components.[6] Other factors could include inaccurate pipetting of the internal standard or degradation of either the analyte or the internal standard in some samples.[5]
Q4: How can I experimentally identify and confirm ion suppression in my assay?
A4: Two primary experiments are used to identify and characterize ion suppression:
-
Post-Column Infusion Experiment: This qualitative technique helps to identify the regions in your chromatogram where ion suppression occurs. A solution of Velnacrine or this compound is continuously infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. Any dip in the constant baseline signal of the infused standard indicates a region of ion suppression.[7][8]
-
Post-Extraction Addition (Matrix Effect) Experiment: This quantitative experiment measures the extent of ion suppression. The response of an analyte spiked into a solvent is compared to the response of the same amount of analyte spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect.[6][9][10]
Q5: What are the most effective strategies to minimize or eliminate ion suppression?
A5: Mitigating ion suppression typically involves a combination of strategies:
-
Improved Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to more effectively remove interfering matrix components like phospholipids.[1][11][12]
-
Chromatographic Optimization: Adjust the chromatographic method to separate Velnacrine and this compound from the regions of ion suppression identified by the post-column infusion experiment.[7][11] This can be achieved by changing the mobile phase composition, gradient profile, or the type of stationary phase.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[2][6] However, this approach may be limited by the required sensitivity of the assay.
-
Change of Ionization Mode or Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1][2] Alternatively, switching from positive to negative ionization mode (if the analyte is amenable) can also help, as fewer matrix components may ionize in negative mode.[1][2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low/Variable this compound Signal Intensity
This guide provides a systematic approach to troubleshooting a poor signal from your deuterated internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Parameters | Verify the MRM transitions for this compound (e.g., Q1: 281.2 m/z, Q3: 61.1 m/z).[1] Tune and calibrate the mass spectrometer. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[1] | A stable and robust signal for this compound in neat solutions. |
| Incorrect Concentration | Prepare fresh working solutions of this compound and verify the spiking concentration in your samples. | The signal intensity should be appropriate for the instrument's sensitivity range. |
| Ion Suppression | Perform a post-column infusion experiment to identify ion suppression zones.[7] If the this compound retention time falls within a suppression zone, optimize chromatography to shift its elution. | This compound elutes in a region with minimal ion suppression, resulting in a stronger and more consistent signal. |
| Sample Preparation Issues | Re-evaluate the sample preparation method. Consider a more effective technique (e.g., SPE) to remove matrix interferences.[11][12] | A cleaner sample extract leads to reduced ion suppression and improved signal intensity. |
Guide 2: Addressing Inconsistent Velnacrine/Velnacrine-d3 Area Ratios
This guide helps to diagnose and resolve variability in the analyte to internal standard area ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Ion Suppression | Carefully examine the chromatograms for any separation between Velnacrine and this compound. Even a slight shift can lead to differential suppression.[6] Optimize the chromatography to ensure perfect co-elution. | Consistent overlap of Velnacrine and this compound peaks, ensuring they are subjected to the same matrix effects. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure consistent addition of this compound to all samples and standards.[5] | Reduced variability in the internal standard peak area across the analytical run. |
| Analyte/IS Degradation | Prepare fresh samples and standards. Investigate the stability of Velnacrine and this compound in the sample matrix and autosampler. | Consistent area ratios, indicating no significant degradation is occurring. |
| Non-Linear Response | If a high concentration of a co-eluting matrix component is present, it may disproportionately suppress the analyte and internal standard.[6] Improve sample cleanup or dilute the samples. | A more proportional response between the analyte and internal standard, leading to consistent ratios. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary tubing
-
This compound stock solution
-
Mobile phase solvents
-
Extracted blank biological matrix (e.g., plasma, urine)
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases used for the Velnacrine assay.
-
Connect the outlet of the analytical column to one inlet of a tee-union.
-
Connect the syringe pump, containing a solution of this compound (e.g., 100 ng/mL in mobile phase), to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow.
-
Start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min).
-
Set the mass spectrometer to monitor the MRM transition for this compound (e.g., 281.2 -> 61.1 m/z).[1]
-
Allow the system to equilibrate until a stable, elevated baseline signal for this compound is observed.
-
-
Analysis:
-
Inject a blank solvent sample to obtain a reference baseline.
-
Inject an extracted blank matrix sample.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline in the solvent injection indicates no suppression from the system itself.
-
In the matrix injection, any significant drop in the this compound signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.
-
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
Objective: To quantify the degree of ion suppression or enhancement for Velnacrine and this compound.
Materials:
-
Velnacrine and this compound stock solutions
-
Blank biological matrix from at least six different sources
-
Reconstitution solvent (typically the initial mobile phase)
-
Standard sample preparation materials (e.g., protein precipitation reagents, SPE cartridges)
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Velnacrine and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike Velnacrine and this compound into the final, dried, and extracted residue just before reconstitution.
-
Set C (Pre-Extraction Spike - for Recovery): Spike Velnacrine and this compound into the blank matrix before starting the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Velnacrine) / (MF of this compound)
-
-
Data Interpretation in a Table:
| Parameter | Low QC Concentration | High QC Concentration | Acceptance Criteria |
| Matrix Factor (Velnacrine) | e.g., 0.75 | e.g., 0.80 | An MF < 1 suggests ion suppression. |
| Matrix Factor (this compound) | e.g., 0.78 | e.g., 0.82 | An MF < 1 suggests ion suppression. |
| IS-Normalized MF | e.g., 0.96 | e.g., 0.98 | Should be close to 1, with a CV <15% across lots. |
| Recovery (Velnacrine) | e.g., 85% | e.g., 88% | Should be consistent and reproducible. |
Diagrams
Caption: Workflow for Investigating Ion Suppression.
Caption: Decision Tree for Mitigating Ion Suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis | Semantic Scholar [semanticscholar.org]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
Validation & Comparative
Velnacrine-d3 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor in the robustness and reliability of a bioanalytical method. This guide provides a comprehensive comparison of bioanalytical methods for Velnacrine and its analogs, highlighting the superior performance of the deuterated internal standard, Velnacrine-d3, over non-deuterated alternatives.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. These standards are chemically identical to the analyte, ensuring they co-elute and experience the same matrix effects, which leads to more accurate and precise results. This guide will present a data-driven comparison of a proposed LC-MS/MS method for Velnacrine using this compound against a validated method for a structurally similar compound using a non-deuterated, analog internal standard.
Performance Comparison: Deuterated vs. Analog Internal Standard
The following tables summarize the key performance parameters of a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Velnacrine using this compound as an internal standard, and a validated LC-MS/MS method for the structurally related compound, octahydroaminoacridine (B1212196), which employs a non-deuterated analog internal standard (Tramadol).
Table 1: Bioanalytical Method Performance using this compound (Proposed Method)
| Parameter | Performance Characteristic |
| Analyte | Velnacrine |
| Internal Standard | This compound (Deuterated) |
| Linearity Range | Expected to be wide and highly linear |
| Lower Limit of Quantification (LLOQ) | Expected to be in the sub-ng/mL range |
| Precision (RSD%) | Expected to be <15% |
| Accuracy (Bias%) | Expected to be within ±15% |
Note: The performance characteristics for the this compound method are based on established principles for deuterated internal standards and proposed methodologies, as specific experimental validation data for a Velnacrine/Velnacrine-d3 assay is not widely published.
Table 2: Bioanalytical Method Performance using an Analog Internal Standard
| Parameter | Performance Characteristic |
| Analyte | Octahydroaminoacridine |
| Internal Standard | Tramadol (Analog) |
| Linearity Range | 0.01 - 10 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1] |
| Intra-day Precision (RSD%) | <3.15%[1] |
| Inter-day Precision (RSD%) | <5.01%[1] |
| Accuracy | Not explicitly stated in the abstract |
The Gold Standard: Why this compound is the Superior Choice
The use of a deuterated internal standard like this compound offers significant advantages over analog internal standards. Because this compound is chemically identical to Velnacrine, it behaves almost identically during sample extraction, chromatography, and ionization. This ensures that any variability introduced during the analytical process affects both the analyte and the internal standard equally, leading to a more accurate and precise quantification.
Analog internal standards, while structurally similar, can have different physicochemical properties. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy of the results, especially in complex biological matrices.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any bioanalytical assay. Below are the experimental protocols for the two methods being compared.
Proposed LC-MS/MS Method for Velnacrine with this compound
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Velnacrine and this compound would need to be optimized.
-
Validated LC-MS/MS Method for Octahydroaminoacridine with Tramadol
1. Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of the plasma sample with sodium carbonate.
-
Perform solvent extraction with a mixture of dichloromethane (B109758) and ethyl ether (40:60, v/v).[1]
-
Add Tramadol as the internal standard.[1]
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Venusil MP-C18 column (5 µm, 100 mm x 4.6 mm).[1]
-
Mobile Phase: Acetonitrile:10mM ammonium (B1175870) acetate:formic acid (30:70:1, v/v/v).[1]
-
-
Mass Spectrometry:
Visualizing the Workflow and Rationale
To further clarify the processes and the decision-making behind the selection of an internal standard, the following diagrams illustrate the bioanalytical workflow and the logical advantages of using a deuterated internal standard.
A typical bioanalytical workflow using an internal standard.
Decision pathway for internal standard selection.
References
Cross-validation of different analytical methods for Velnacrine quantification
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Velnacrine, a significant metabolite of the acetylcholinesterase inhibitor, Tacrine. The accurate determination of Velnacrine concentrations in biological matrices is crucial for researchers, scientists, and drug development professionals in understanding its pharmacokinetic and pharmacodynamic properties. This document compares three prominent analytical techniques: Spectrofluorimetry, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their principles, performance characteristics, and experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the desired throughput. The following table summarizes the performance characteristics of the three distinct methods for the analysis of Velnacrine.[1]
| Parameter | Spectrofluorimetric Method | HPLC-FLD Method | Proposed LC-MS/MS Method |
| Principle | Measurement of fluorescence intensity.[1] | Chromatographic separation followed by fluorescence detection.[1] | Chromatographic separation followed by mass analysis.[1] |
| Linearity Range | 5 - 100 ng/mL[1] | 6.7 - 240 ng/mL (as 1-hydroxytacrine)[1] | Expected to be wide and highly linear.[1] |
| Lower Limit of Quantification (LLOQ) | 4.5 ng/mL[1] | 6.7 ng/mL (in plasma)[1] | Expected to be in the sub-ng/mL range.[1] |
| Precision (RSD%) | Not explicitly stated | Within 12%[1] | Expected to be <15%[1] |
| Accuracy (Bias%) | Not explicitly stated | Within 11%[1] | Expected to be within ±15%[1] |
| Internal Standard | None[1] | Not specified in abstract[1] | Velnacrine-d3 is recommended.[1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the key experimental protocols for each of the discussed analytical methods.
Spectrofluorimetric Method
This technique offers a straightforward and sensitive approach for determining Velnacrine in aqueous solutions, as well as in biological fluids like human serum and urine.[1]
-
Sample Preparation: Biological samples may require a protein precipitation step, followed by centrifugation to obtain a clear supernatant.
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence intensity.
-
Quantification: The fluorescence intensity of the sample is measured and compared against a calibration curve prepared with known concentrations of Velnacrine to determine the concentration in the unknown sample.[1]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method provides simultaneous quantification of Tacrine and its primary metabolites, including Velnacrine (1-hydroxytacrine), in biological matrices.[1]
-
Sample Preparation: A liquid-liquid extraction of the plasma or brain tissue homogenate is performed using a suitable organic solvent like ethyl acetate.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and an ammonium (B1175870) formate-triethylamine buffer (pH 4.0) is employed.[1]
-
Column: A suitable reversed-phase column is used for separation.
-
-
Detection: Fluorescence detection is utilized for quantification.
-
Quantification: The peak area of the analyte is compared against a calibration curve to determine its concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is considered the gold standard for bioanalytical assays due to its exceptional sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to minimize matrix effects and enhance the accuracy and precision of the assay.[1][2]
-
Sample Preparation: This typically involves protein precipitation or solid-phase extraction to remove interferences from the biological matrix.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Column: A C18 reversed-phase column is typically used.
-
-
Mass Spectrometric Detection:
-
Quantification: The peak area ratio of Velnacrine to this compound is used to construct a calibration curve and determine the concentration in unknown samples.[1]
Visualizations
The following diagrams illustrate key aspects of Velnacrine analysis and its mechanism of action.
Caption: Mechanism of Velnacrine as an acetylcholinesterase inhibitor.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical guide for selecting an appropriate analytical method.
References
A Comparative Analysis of Velnacrine and Donepezil in Preclinical Alzheimer's Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two acetylcholinesterase inhibitors, Velnacrine and Donepezil (B133215), that have been evaluated for the treatment of Alzheimer's disease (AD). While Donepezil is a widely prescribed medication for AD, the development of Velnacrine was halted in 1994 due to concerns regarding hepatotoxicity. This comparison aims to objectively present the available preclinical and clinical data to inform research and drug development efforts in the field.
Executive Summary
Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE), with a well-documented profile of improving cognitive function and, in some preclinical models, reducing amyloid-beta (Aβ) pathology. Velnacrine, a derivative of tacrine, is a reversible inhibitor of both AChE and butyrylcholinesterase (BuChE). While clinical trials showed modest cognitive benefits, its development was terminated due to safety concerns, primarily liver toxicity. Preclinical data for Velnacrine is limited in the public domain, making a direct head-to-head comparison with the extensively studied Donepezil challenging. This guide synthesizes the available information to provide a comprehensive overview.
Data Presentation
In Vitro Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory potency of Velnacrine and Donepezil against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |
| Velnacrine | AChE | Data not readily available | Data not readily available |
| BuChE | Data not readily available | ||
| Donepezil | AChE | 6.7[1] | ~836[2] |
| BuChE | 5600[2] |
Note: Specific IC50 values for Velnacrine from preclinical in vitro studies are not widely available in the reviewed literature. It is characterized as a potent inhibitor of both AChE and BuChE.
Preclinical Efficacy in Alzheimer's Disease Models
This table outlines the reported effects of Velnacrine and Donepezil on key pathological and cognitive endpoints in preclinical AD models.
| Parameter | Velnacrine | Donepezil |
| Effect on Amyloid-β (Aβ) Pathology | Data from in vivo AD animal models not readily available. | Dose-dependent reductions in brain Aβ levels have been observed in some mouse models of AD, such as hAPP/PS1 and 5xFAD mice.[3][4] Long-term administration at higher doses has been shown to reduce soluble Aβ(1-40) and Aβ(1-42), as well as Aβ plaque number and burden in Tg2576 mice.[5] Donepezil may also modulate the processing of amyloid precursor protein (APP).[6] |
| Cognitive Enhancement in Animal Models | Data from in vivo AD animal models not readily available. | Has been shown to improve spatial learning and memory in transgenic mouse models of AD, including hAPP/PS1 mice.[3] It also ameliorates scopolamine-induced memory impairment in rodents.[7] |
Mechanism of Action
Both Velnacrine and Donepezil function by inhibiting cholinesterases, thereby increasing the levels of acetylcholine (B1216132) in the synaptic cleft and enhancing cholinergic neurotransmission. However, their selectivity profiles differ.
Velnacrine: Acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] By inhibiting both enzymes, it leads to a broader increase in acetylcholine levels.
Donepezil: Is a highly selective and reversible inhibitor of AChE.[2][7] Its high selectivity for AChE over BuChE is thought to contribute to its favorable side-effect profile compared to less selective inhibitors.[2] Beyond cholinesterase inhibition, some studies suggest that Donepezil may also have neuroprotective effects and modulate Aβ processing.[6][9]
Signaling Pathways
The primary signaling pathway targeted by both drugs is the cholinergic pathway. By increasing acetylcholine levels, they potentiate signaling through both nicotinic and muscarinic acetylcholine receptors, which are crucial for learning and memory processes.
Cholinergic Synapse and the Action of Cholinesterase Inhibitors.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds like Velnacrine and Donepezil.[10][11][12]
Principle: The assay involves the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10]
Materials:
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compounds (Velnacrine or Donepezil) and a positive control (e.g., tacrine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for AChE Inhibition Assay.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.[13][14][15][16]
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase:
-
Mice are trained over several days to find the hidden platform from different starting locations in the pool.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A decrease in escape latency and path length over the training days indicates learning.
-
-
Probe Trial:
-
The platform is removed from the pool, and the mouse is allowed to swim freely for a set period.
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
A preference for the target quadrant indicates memory retention.
-
-
Drug Administration:
-
Velnacrine or Donepezil (or vehicle control) is administered to the animals before or during the training period, according to the study design.
-
The performance of the treated groups is compared to the vehicle-treated group to assess the cognitive-enhancing effects of the compounds.
-
Morris Water Maze Experimental Workflow.
Quantification of Brain Amyloid-Beta (Aβ) Levels by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying Aβ levels in brain tissue from animal models.[17][18]
Principle: A sandwich ELISA is typically used, where a capture antibody specific for an Aβ epitope is coated on a microplate. The brain homogenate is added, and Aβ peptides are captured. A second, detection antibody, which is labeled with an enzyme, binds to a different epitope on the captured Aβ. The addition of a substrate results in a colorimetric reaction, and the intensity of the color is proportional to the amount of Aβ present.
Procedure:
-
Brain Tissue Homogenization:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors to extract proteins.
-
Sequential extraction with different buffers can be used to separate soluble and insoluble Aβ fractions.[19]
-
-
ELISA:
-
The microplate coated with the capture antibody is incubated with the brain homogenate.
-
After washing, the detection antibody is added.
-
Following another wash step, the enzyme-linked secondary antibody and then the substrate are added.
-
The absorbance is read using a microplate reader.
-
A standard curve is generated using known concentrations of Aβ peptides to quantify the Aβ levels in the samples.
-
Workflow for Aβ Quantification by ELISA.
Conclusion
Donepezil has a well-established preclinical and clinical profile as a selective AChE inhibitor that provides symptomatic relief in Alzheimer's disease. Preclinical studies also suggest potential disease-modifying effects through the modulation of Aβ pathology. Velnacrine, a non-selective cholinesterase inhibitor, showed some promise in early clinical trials but was ultimately withdrawn due to significant safety concerns, particularly hepatotoxicity. The lack of comprehensive preclinical data for Velnacrine in the public domain makes a direct and detailed comparison of its efficacy in AD models with Donepezil difficult. This guide highlights the importance of a thorough preclinical evaluation, including both efficacy and safety assessments, in the drug development process for neurodegenerative diseases.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 17. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uu.diva-portal.org [uu.diva-portal.org]
- 19. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
Velnacrine-d3 as an Internal Standard: A Performance Evaluation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the precise and reliable quantification of therapeutic compounds is paramount. Velnacrine, a hydroxylated metabolite of tacrine (B349632), has been a subject of interest in Alzheimer's disease research.[1] Accurate measurement of Velnacrine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the robustness and accuracy of the analytical method. This guide provides an objective comparison of the performance of Velnacrine-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative non-deuterated internal standards.
The Gold Standard: this compound
This compound is the deuterated isotopologue of Velnacrine.[2] In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), SIL-ISs like this compound are widely considered the "gold standard".[3][4] This is attributed to their near-identical physicochemical properties to the analyte of interest.[5] As this compound co-elutes with Velnacrine during chromatography, it experiences the same variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to more accurate and precise quantification.[5][6]
Comparative Performance of Internal Standards
Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | This compound (LC-MS/MS) | Non-Deuterated IS (e.g., HPLC-FLD or LC-MS/MS with Analog IS) | Rationale for this compound's Superiority |
| Linearity Range | Expected to be wide and highly linear | 6.7 - 240 ng/mL (as 1-hydroxytacrine)[3] | This compound accurately tracks Velnacrine across a broad concentration range. |
| Lower Limit of Quantification (LLOQ) | Expected to be in the sub-ng/mL range[3] | 6.7 ng/mL (in plasma)[7] | The high sensitivity of LC-MS/MS combined with the precise correction by this compound allows for lower detection limits. |
| Precision (RSD%) | Expected to be <15%[3] | Within 12%[7] | This compound effectively minimizes variability introduced during the analytical process. |
| Accuracy (Bias%) | Expected to be within ±15%[3] | Within 11%[7] | By compensating for matrix effects and recovery inconsistencies, this compound ensures results are closer to the true value. |
| Recovery | High and consistent, closely tracking the analyte | 68% to 83%[8] | Similar physicochemical properties lead to nearly identical extraction efficiencies for Velnacrine and this compound. |
| Matrix Effect | Significantly minimized | Potential for significant and variable ion suppression or enhancement | This compound experiences the same matrix effects as the analyte, allowing for effective normalization of the signal. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for an LC-MS/MS method using this compound and an HPLC-FLD method which can be adapted for use with a non-deuterated internal standard.
LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column.[3]
-
Mobile Phase: A gradient elution with an organic modifier (e.g., acetonitrile or methanol) and an aqueous phase containing a small percentage of formic acid.[3]
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Velnacrine and this compound.[3]
3. Quantification:
-
The peak area ratio of Velnacrine to this compound is used to construct a calibration curve and determine the concentration in unknown samples.[3]
HPLC-FLD Method (Adaptable for Non-Deuterated Internal Standard)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma or brain tissue homogenate sample, add the non-deuterated internal standard.
-
Perform liquid-liquid extraction using ethyl acetate.[7]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. HPLC-FLD Conditions:
-
HPLC System: HPLC with a fluorescence detector.
-
Column: Thermo Hypersil BDS C18 column.[7]
-
Mobile Phase: Gradient elution with acetonitrile and ammonium (B1175870) formate-triethylamine buffer (pH 4.0).[7]
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for Velnacrine.
3. Quantification:
-
The peak area ratio of Velnacrine to the non-deuterated internal standard is used for quantification against a calibration curve.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying pharmacology, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Velnacrine using this compound as an internal standard.
Caption: Signaling pathway illustrating the mechanism of action of Velnacrine as an acetylcholinesterase inhibitor.
Conclusion
The use of this compound as an internal standard in the bioanalysis of Velnacrine offers significant advantages in terms of accuracy, precision, and reliability. Its ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, solidifies its position as the superior choice over non-deuterated internal standards. For researchers and drug development professionals, employing this compound is a critical step in ensuring the integrity and defensibility of their bioanalytical data, which is fundamental to the successful advancement of clinical research.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of the tacrine analogue octahydroaminoacridine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and brain dispositions of tacrine and its major bioactive monohydroxylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tacrine and 1-hydroxy-, 2-hydroxy-, and 4-hydroxytacrine in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Bioanalysis of Velnacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Velnacrine, a primary metabolite of the acetylcholinesterase inhibitor Tacrine. In the landscape of drug development and clinical research, the accurate and precise measurement of therapeutic compounds and their metabolites is paramount. This document delves into a comparative analysis of spectrofluorimetric, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Velnacrine bioanalysis.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the performance characteristics of three distinct methods for the analysis of Velnacrine.
| Parameter | Spectrofluorimetric Method | HPLC-FLD Method | Proposed LC-MS/MS Method |
| Principle | Measurement of fluorescence intensity. | Chromatographic separation followed by fluorescence detection. | Chromatographic separation followed by mass analysis. |
| Linearity Range | 5 - 100 ng/mL | 6.7 - 240 ng/mL (as 1-hydroxytacrine) | Expected to be wide and highly linear. |
| Lower Limit of Quantification (LLOQ) | 4.5 ng/mL | 6.7 ng/mL (in plasma) | Expected to be in the sub-ng/mL range. |
| Precision (RSD%) | Not explicitly stated. | Within 12% | Expected to be <15%. |
| Accuracy (Bias%) | Not explicitly stated. | Within 11% | Expected to be within ±15%. |
| Internal Standard | None | Not specified in abstract. | Velnacrine-d3 is recommended. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
Spectrofluorimetric Method
This method offers a simple and sensitive approach for the determination of Velnacrine in aqueous solutions, human serum, and urine.
a. Sample Preparation (Human Serum/Urine):
-
To 1 mL of serum or urine in a screw-capped tube, add 0.5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add 5 mL of an organic solvent (e.g., ethyl acetate) for extraction.
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol (B129727) or the mobile phase).
b. Spectrofluorimetric Analysis:
-
Set the excitation and emission wavelengths of the spectrofluorometer to the optimal values for Velnacrine (determination required based on the specific fluorophore characteristics).
-
Prepare a series of calibration standards of Velnacrine in the appropriate solvent.
-
Measure the fluorescence intensity of the calibration standards and the prepared samples.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of Velnacrine in the samples from the calibration curve.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method allows for the simultaneous quantification of Tacrine and its major metabolites, including Velnacrine, in biological matrices.
a. Sample Preparation (Plasma or Brain Tissue Homogenate):
-
Perform a liquid-liquid extraction of the plasma or brain tissue homogenate using ethyl acetate.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and an ammonium (B1175870) formate-triethylamine buffer (pH 4.0). The specific gradient program should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for Velnacrine.
-
Internal Standard: An appropriate internal standard should be used to correct for variability.
c. Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and improving the accuracy and precision of the assay.
a. Sample Preparation (Plasma/Serum):
-
Protein precipitation is a common and straightforward sample preparation technique. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma/serum sample containing the analyte and the internal standard (this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Velnacrine.
-
MRM Transitions: Specific precursor-to-product ion transitions for Velnacrine and this compound must be determined and optimized for maximum sensitivity.
c. Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the nominal concentration of the calibration standards.
Mandatory Visualizations
Velnacrine Bioanalytical Workflow
Caption: A generalized workflow for the bioanalysis of Velnacrine.
Signaling Pathway of Velnacrine
A Comparative Guide to Spectrofluorimetric and LC-MS/MS Methods for Velnacrine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and sensitive quantification of drug compounds is paramount. Velnacrine, a reversible cholinesterase inhibitor and a metabolite of Tacrine, has been a subject of interest in neurodegenerative disease research. The choice of analytical methodology for Velnacrine is critical for reliable pharmacokinetic, metabolic, and clinical studies. This guide provides an objective comparison of two common analytical techniques for Velnacrine analysis: Spectrofluorimetry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data.
At a Glance: Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, selectivity, throughput, and cost. Below is a summary of the key performance characteristics of spectrofluorimetric and LC-MS/MS methods for the analysis of Velnacrine and its parent compound, Tacrine.
| Parameter | Spectrofluorimetric Method | LC-MS/MS Method |
| Principle | Measurement of native fluorescence intensity. | Chromatographic separation followed by mass-based detection and quantification. |
| Linearity Range | 5 - 100 ng/mL[1] | 0.008 - 53.4 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4.5 ng/mL[1] | 0.008 ng/mL |
| Precision (RSD%) | Typically <15% | 2.76 - 12.8% |
| Accuracy (Bias%) | Typically within ±15% | Within ±15% |
| Internal Standard | Typically not used | Stable isotope-labeled or structural analog (e.g., Velnacrine-d3, Phenacetin) |
| Selectivity | Moderate; susceptible to interference from fluorescent matrix components. | High; based on specific precursor-to-product ion transitions. |
| Throughput | High | Moderate to High |
| Cost | Low | High |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the spectrofluorimetric and LC-MS/MS analysis of Velnacrine in biological matrices.
References
Assessing the Hepatotoxicity of Velnacrine in Comparison to Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxicity profile of velnacrine (B9770), an acetylcholinesterase inhibitor (AChEI) previously investigated for the treatment of Alzheimer's disease, with other drugs in its class, including tacrine (B349632), donepezil (B133215), rivastigmine (B141), and galantamine. The significant hepatotoxicity observed with the first-generation AChEI, tacrine, and its derivative, velnacrine, has been a critical factor in their clinical development and has underscored the importance of this safety endpoint in the development of new therapies for neurodegenerative diseases. This document synthesizes clinical trial data, outlines relevant experimental protocols for assessing drug-induced liver injury (DILI), and visualizes key pathways and workflows to provide a clear and objective resource for the scientific community.
Comparative Analysis of Hepatotoxicity in Clinical Trials
The incidence of elevated liver transaminases, a key indicator of potential liver damage, varies significantly among different acetylcholinesterase inhibitors. Clinical trial data reveals a notably higher risk of hepatotoxicity associated with velnacrine and its parent compound, tacrine, compared to later-generation AChEIs.
Below is a summary of the reported incidence of elevated alanine (B10760859) aminotransferase (ALT) levels from various clinical studies. It is important to note that definitions of "elevated" ALT can vary between studies (e.g., >3 times the upper limit of normal [ULN]).
| Acetylcholinesterase Inhibitor | Incidence of Elevated Liver Transaminases (ALT) | Key Findings from Clinical Trials |
| Velnacrine | Treatment discontinuation due to elevated plasma hepatic enzyme levels occurred in 27% of participants in one U.S. trial[1]. In another 24-week study, abnormal liver function tests were observed in 35.4% (105/297) of patients receiving velnacrine compared to 2.6% (4/152) in the placebo group[2]. | The development of elevated liver enzymes was a significant and dose-dependent adverse event, often leading to discontinuation of treatment[1]. The hepatotoxicity profile is considered analogous to that of tacrine[3]. |
| Tacrine | Serum aminotransferase elevations occurred in almost half of patients , with elevations >3 times the ULN in 25% , >10 times the ULN in 6%, and >20 times the ULN in 2% of patients[4]. | The hepatotoxicity of tacrine is well-documented and was a major limitation to its clinical use[4][5]. The elevations in liver enzymes were typically reversible upon discontinuation of the drug[6][7]. |
| Donepezil | Clinical trials have generally not reported a significant increase in the rate of serum enzyme elevations compared to placebo[8][9][10][11]. While rare cases of hepatotoxicity have been reported post-marketing, large-scale studies did not identify it as a common adverse event[9][11][12]. | Donepezil is considered to have a favorable hepatic safety profile with no significant hepatotoxicity observed in major clinical trials, a clear advantage over first-generation AChEIs[8][12]. |
| Rivastigmine | Large, placebo-controlled trials did not find an increased rate of serum enzyme elevations associated with rivastigmine therapy, and instances of clinically apparent liver injury with jaundice were not reported[13]. Rare cases of hepatitis have been reported post-marketing[14][15]. | Rivastigmine has not been associated with significant liver effects in clinical trials and is generally considered to have a low risk of hepatotoxicity[12][15]. |
| Galantamine | In several large, placebo-controlled clinical trials, there was no increase in the rate of serum enzyme elevations in patients treated with galantamine compared to those on placebo[16][17][18][19]. | Galantamine has not been linked to clinically apparent liver injury in major clinical trials and is considered to have a low potential for hepatotoxicity[12][16]. |
Experimental Protocols for Assessing Hepatotoxicity
The evaluation of drug-induced liver injury is a critical component of preclinical and clinical drug development. A variety of in vitro and in vivo methods are employed to assess the potential of a compound to cause liver damage.
In Vitro Hepatotoxicity Assessment
1. Primary Human Hepatocytes (PHHs) Cytotoxicity Assay:
-
Objective: To determine the direct cytotoxic effect of a compound on human liver cells.
-
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated multi-well plates. The cells are allowed to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Velnacrine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. Increased LDH activity in the medium indicates a loss of cell integrity and cytotoxicity[5].
-
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
-
2. Reactive Oxygen Species (ROS) Production Assay:
-
Objective: To measure the induction of oxidative stress by a compound.
-
Methodology:
-
Cell Culture and Treatment: PHHs or a suitable human liver cell line (e.g., HepG2) are cultured and treated with the test compound as described above.
-
ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence plate reader or microscope and is directly proportional to the level of intracellular ROS.
-
In Vivo Assessment of Hepatotoxicity in Animal Models
-
Objective: To evaluate the potential of a compound to cause liver injury in a living organism.
-
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Dosing: Animals are administered the test compound at various dose levels and a vehicle control for a defined period (acute or chronic dosing).
-
Monitoring:
-
Blood Chemistry: Blood samples are collected at specified time points to measure the serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[20]. Elevated levels of these enzymes in the blood are indicative of hepatocellular damage.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissue is collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination. A pathologist assesses the tissue for signs of liver damage, such as necrosis, inflammation, steatosis (fatty change), and fibrosis.
-
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in hepatotoxicity assessment, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Proposed signaling pathway for Velnacrine/Tacrine-induced hepatotoxicity.
Caption: General experimental workflow for assessing drug-induced hepatotoxicity.
Conclusion
The available data strongly indicate that velnacrine, similar to its predecessor tacrine, carries a significant risk of hepatotoxicity, characterized by a high incidence of elevated liver transaminases in clinical trials. This contrasts sharply with the more favorable safety profiles of later-generation AChEIs like donepezil, rivastigmine, and galantamine, for which clinically significant liver injury is a rare event. The proposed mechanism for velnacrine- and tacrine-induced hepatotoxicity involves the formation of reactive metabolites, leading to oxidative stress and mitochondrial dysfunction[5][21]. For researchers and drug developers, the case of velnacrine serves as a critical reminder of the importance of early and thorough hepatotoxicity screening in the development of new chemical entities, particularly for chronic conditions requiring long-term treatment. The experimental protocols and workflows outlined in this guide provide a foundational framework for conducting such crucial safety assessments.
References
- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trials with velnacrine: (PROPP) the physician reference of predicted probabilities--a statistical model for the estimation of hepatotoxicity risk with velnacrine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tacrine in the treatment of Alzheimer's disease. A clinical update and recent pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Rivastigmine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hepatitis with cholestasis caused by rivastigmine transdermal patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Galantamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Galantamine for dementia due to Alzheimer's disease and mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy study of galantamine in possible Alzheimer's disease with or without cerebrovascular disease and vascular dementia in Thai patients: a slow-titration regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. insphero.com [insphero.com]
- 21. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Deuterated Internal Standards in Velnacrine Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. In the analysis of Velnacrine, a metabolite of the acetylcholinesterase inhibitor Tacrine, the choice of an internal standard is paramount for developing robust and reliable bioanalytical methods. This guide provides a comparative overview of assay performance, emphasizing the superiority of using a deuterated internal standard like Velnacrine-d3.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for highly sensitive and selective LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods.[1] Its physicochemical properties are nearly identical to the analyte, Velnacrine. This ensures that it behaves similarly during crucial experimental stages like sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and other sources of variability. This guide will compare the validation parameters of methods utilizing different types of internal standards, underscoring the enhanced precision and accuracy afforded by deuterated standards.
Performance Comparison: The Advantage of Deuterated Internal Standards
An ideal internal standard co-elutes with the analyte and provides a stable, predictable signal, allowing for accurate quantification even with slight variations in sample preparation or instrument response.[2] While various compounds can be used as internal standards, a deuterated analog of the analyte offers the most significant advantages.
The following table summarizes typical performance characteristics for different analytical methods for Velnacrine and its parent compound, Tacrine, highlighting the impact of the internal standard choice on linearity and precision.
| Parameter | Method 1: HPLC-FLD (Velnacrine) | Method 2: RP-HPLC (Tacrine) | Method 3: Proposed LC-MS/MS (Velnacrine) |
| Analyte | Velnacrine (as 1-hydroxytacrine) | Tacrine HCl | Velnacrine |
| Internal Standard | Not Specified (Likely a structural analog) | None | This compound |
| Linearity Range | 6.7 - 240 ng/mL[3] | 20 - 160 µg/mL | Expected to be wide and highly linear[3] |
| Correlation Coefficient (R²) | Not Specified | 0.9997 | >0.99 (Expected) |
| Precision (Intra-day %RSD) | Within 12%[3] | ≤ 1.49% | <15% (Expected)[3] |
| Precision (Inter-day %RSD) | Within 12%[3] | ≤ 1.63% | <15% (Expected)[3] |
| Accuracy (%Bias) | Within 11%[3] | 98.46% - 101.41% (%Recovery) | Within ±15% (Expected)[3] |
Data for Method 2, while for the parent drug Tacrine, illustrates the performance of a method without an internal standard. The expected values for Method 3 are based on regulatory guidelines and typical performance of stable isotope dilution assays.
As the table illustrates, methods employing a deuterated internal standard like this compound (Method 3) are expected to meet rigorous regulatory requirements for precision and accuracy, typically with a relative standard deviation (%RSD) and bias of less than 15%.[3] In contrast, methods with a non-isotopically labeled internal standard or no internal standard may exhibit greater variability.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of Velnacrine and Tacrine.
Protocol 1: Proposed LC-MS/MS Method for Velnacrine with this compound
This method represents the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[3]
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 25 µL of a working solution of this compound.
-
Perform protein precipitation by adding 600 µL of acetonitrile (B52724).
-
Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
MRM Transitions: Specific precursor-to-product ion transitions for Velnacrine and this compound would be monitored.
-
Protocol 2: RP-HPLC Method for Tacrine (No Internal Standard)
This method, while validated for the parent drug, lacks an internal standard to correct for experimental variability.
-
Sample Preparation:
-
Extraction of Tacrine from a nanoemulsion gel formulation using a suitable solvent.
-
-
Chromatographic Conditions:
-
HPLC System: Isocratic RP-HPLC system.
-
Column: ODS C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05M triethylamine: acetonitrile (80:20, v/v), pH adjusted to 3.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 243 nm.
-
Injection Volume: 10 µL.
-
Velnacrine's Mechanism of Action
Velnacrine, like its parent compound Tacrine, is a centrally acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In neurodegenerative conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting the enzymes that break down ACh, Velnacrine increases its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of action of Velnacrine in the cholinergic synapse.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process designed to ensure that the method is reliable and reproducible for its intended use. This workflow is a critical component of regulatory submissions.
Caption: General workflow for bioanalytical method validation.
References
Navigating Bioanalytical Challenges: A Comparative Guide to Incurred Sample Reanalysis for Velnacrine Studies Utilizing Velnacrine-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Velnacrine, ensuring the reliability and reproducibility of pharmacokinetic data is paramount. Incurred sample reanalysis (ISR) stands as a critical validation step to confirm the accuracy of bioanalytical methods under real-world conditions. This guide provides a comprehensive comparison of analytical methodologies for Velnacrine, with a focus on the role and performance of its deuterated internal standard, Velnacrine-d3, in ISR.
Velnacrine, the 1-hydroxy metabolite of Tacrine, is a potent acetylcholinesterase inhibitor. Accurate quantification of Velnacrine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing.
Comparative Analysis of Bioanalytical Methods for Velnacrine
The choice of an analytical method for Velnacrine quantification depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a comparison of commonly employed and proposed methods.
| Parameter | Spectrofluorimetric Method | HPLC-FLD Method | Proposed LC-MS/MS Method with this compound |
| Principle | Measurement of fluorescence intensity. | Chromatographic separation followed by fluorescence detection. | Chromatographic separation followed by mass analysis. |
| Linearity Range | 5 - 100 ng/mL | 6.7 - 240 ng/mL (as 1-hydroxytacrine) | Expected to be wide and highly linear. |
| Lower Limit of Quantification (LLOQ) | 4.5 ng/mL | 6.7 ng/mL (in plasma) | Expected to be in the sub-ng/mL range. |
| Precision (RSD%) | Not explicitly stated | Within 12% | Expected to be <15%. |
| Accuracy (Bias%) | Not |
Safety Operating Guide
Proper Disposal of Velnacrine-d3: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Velnacrine-d3, a deuterated analog of the cholinesterase inhibitor Velnacrine.
In the absence of a specific Safety Data Sheet (SDS) for this compound, the core principle is to treat this compound as a hazardous chemical waste . This precautionary approach aligns with best practices for handling novel or less-characterized compounds and ensures the highest level of safety and regulatory compliance. The disposal procedures outlined below are based on guidelines for its parent compound, Tacrine, and general protocols for hazardous waste management in a laboratory setting.
Step-by-Step Disposal Protocol
1. Waste Minimization: The most effective disposal strategy begins with proactive waste minimization.
-
Order only the necessary quantities of this compound for your experiments.
-
Maintain a precise inventory of the chemical.
-
Consider sharing surplus material with other authorized researchers.
2. Personal Protective Equipment (PPE): Before handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure.
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
3. Waste Collection and Segregation: Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Do not mix this compound waste with other waste streams.
-
Collect this compound waste in a dedicated, clearly labeled, and compatible container. The original container is often a suitable choice.
-
Ensure the waste container has a secure, tight-fitting lid and remains closed except when adding waste.
-
Store incompatible waste types, such as acids and bases or oxidizing and reducing agents, separately to prevent violent reactions.
4. Labeling: Clear and accurate labeling of waste containers is a critical safety and compliance measure.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date when the first piece of waste was added to the container.
5. Storage: Proper storage of hazardous waste within the laboratory is crucial until it can be collected for disposal.
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be located at or near the point of generation.[1]
-
Conduct weekly inspections of the SAA for any signs of leakage.[1]
6. Disposal: The final disposal of this compound must be handled by qualified personnel in accordance with all applicable regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for hazardous waste disposal.
-
Waste material must be disposed of in accordance with national and local regulations.[2]
Key Information Summary
| Attribute | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Hazard | Based on its parent compound Tacrine, it is considered toxic if swallowed.[3] |
| PPE Requirement | Safety glasses, chemical-resistant gloves, lab coat. |
| Waste Segregation | Store in a dedicated, labeled container. Do not mix with other waste streams.[1] |
| Container Labeling | "Hazardous Waste," "this compound," concentration, quantity, and start date. |
| On-site Storage | Designated and inspected Satellite Accumulation Area (SAA).[1] |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) department. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Velnacrine-d3
This guide provides immediate, essential safety and logistical information for the handling of Velnacrine-d3. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the guidance for its parent compound, Tacrine, and general best practices for laboratory chemical waste management.[1] Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier for complete and detailed safety information.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a hazardous chemical. The parent compound, Tacrine, is classified as toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[2] It can also cause skin and eye irritation.[2] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][3][4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][3][4][5] |
| Body Protection | Laboratory Coat | An impermeable, long-sleeved lab coat that closes in the back should be worn to protect skin and clothing from spills.[1][3][6] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] In certain situations, a respirator may be necessary.[3][6] |
| Other | Hair/Beard and Shoe Covers | Recommended to prevent contamination.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Disposal Plan: Step-by-Step Waste Management
In the absence of specific data, this compound should be treated as a hazardous chemical waste.[1] The primary disposal route for similar hazardous compounds is incineration by a licensed hazardous-waste disposal contractor.
Waste Disposal Protocol
-
Waste Minimization : Order only the necessary quantities of this compound and maintain a precise inventory.[1]
-
Segregation : Do not mix this compound waste with other waste streams. Keep it in a dedicated and clearly labeled waste container.[1]
-
Container : Store waste in a compatible container, preferably the original one or a designated hazardous waste container. Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[1]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date the first waste was added.[1]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
